(±)-LY-426965 dihydrochloride
Descripción
Propiedades
IUPAC Name |
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVHRYDXBSTHCF-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431739 | |
| Record name | UNII-DZ9R5YHV3U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228418-82-4 | |
| Record name | LY-426965 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228418824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-DZ9R5YHV3U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-426965 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ9R5YHV3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(±)-LY-426965 Dihydrochloride: A Technical Guide to its Mechanism of Action as a 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(±)-LY-426965 dihydrochloride is a potent and selective serotonin 5-HT1A receptor antagonist. As a racemic mixture, its pharmacological activity is primarily attributed to the (S)-(+)-enantiomer. This technical guide provides an in-depth overview of the mechanism of action of (±)-LY-426965, detailing its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this compound and the 5-HT1A receptor target.
Core Mechanism of Action: Potent and Selective 5-HT1A Receptor Antagonism
This compound is a competitive antagonist at the 5-HT1A receptor. Its mechanism of action is characterized by high-affinity binding to the receptor, thereby preventing the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and initiating downstream signaling. Studies have demonstrated that (±)-LY-426965 is a "full" or "silent" antagonist, meaning it lacks intrinsic agonistic activity and solely functions to block receptor activation.[1] The antagonistic properties are more pronounced in the (S)-(+)-enantiomer compared to the (R)-(-)-enantiomer.
Quantitative Pharmacological Data
The potency and selectivity of (±)-LY-426965 have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity of (S)-LY-426965 for the Human 5-HT1A Receptor
| Compound | Receptor | Assay Type | Ki (nM) |
| (S)-LY426965 | Cloned Human 5-HT1A | Radioligand Binding | 4.66[1] |
Table 2: Functional Antagonist Activity of (S)-LY-426965 at the Human 5-HT1A Receptor
| Compound | Receptor | Assay Type | Ki (nM) |
| (S)-LY426965 | Cloned Human 5-HT1A | [35S]GTPγS Binding (inhibition of 5-HT stimulated binding) | 3.07[1] |
Table 3: Receptor Selectivity Profile of (S)-LY-426965
| Receptor Subtype | Selectivity vs. 5-HT1A |
| Other Serotonin Receptors | >20-fold[1] |
| Non-Serotonin Receptors | >20-fold[1] |
Modulation of 5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Upon activation by an agonist like serotonin, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. (±)-LY-426965, by blocking the 5-HT1A receptor, prevents this signaling cascade from being initiated by serotonin.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of 5-HT1A receptor antagonists like (±)-LY-426965.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity 5-HT1A receptor radioligand (e.g., [3H]8-OH-DPAT).
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor membranes, assay buffer, and varying concentrations of (±)-LY-426965.
-
Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to each well.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine total binding (radioligand only), non-specific binding (radioligand + non-specific control), and specific binding (Total - Non-specific).
-
Plot the percentage of specific binding against the log concentration of (±)-LY-426965 to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay (Functional Antagonism)
This functional assay measures the ability of a compound to inhibit G-protein activation by an agonist.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.
-
Agonist: A known 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT).
-
Radiolabeled Nucleotide: [35S]GTPγS.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: To ensure the G-proteins are in their inactive state at the start of the assay.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Incubate the receptor membranes with (±)-LY-426965 and GDP.
-
Agonist Stimulation: Add the 5-HT1A agonist to stimulate G-protein activation.
-
[35S]GTPγS Addition: Add [35S]GTPγS to the reaction. Activated Gα subunits will bind [35S]GTPγS.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction and rapidly filter the contents to capture the membranes with bound [35S]GTPγS.
-
Washing and Counting: Wash the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine basal binding (no agonist), agonist-stimulated binding, and the inhibition of agonist-stimulated binding by (±)-LY-426965.
-
Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of (±)-LY-426965.
-
Calculate the IC50 value and subsequently the Ki value to quantify the functional antagonist potency.
-
Conclusion
This compound is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Its mechanism of action as a full antagonist at this Gi/o-coupled receptor makes it a valuable research tool for elucidating the physiological and pathophysiological roles of the 5-HT1A receptor. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for its application in preclinical and translational research.
References
An In-Depth Technical Guide to the Synthesis and Characterization of (±)-LY-426965 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-LY-426965 dihydrochloride is a potent and selective antagonist of the 5-HT1A receptor, a key target in neuropharmacology. This technical guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. The synthesis involves a multi-step process culminating in the formation of the racemic compound, which is then converted to its more soluble and stable dihydrochloride salt. Characterization is achieved through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to confirm the structure, purity, and integrity of the final product. Furthermore, this guide elucidates the mechanism of action of (±)-LY-426965 as a 5-HT1A receptor antagonist and depicts its role in the relevant signaling pathway.
Synthesis of this compound
The synthesis of (±)-LY-426965 is a complex process that involves the strategic construction of its core molecular framework. While specific, proprietary, step-by-step industrial synthesis protocols are not publicly available, the scientific literature points to key synthetic strategies that can be employed. The overall synthesis can be conceptually broken down into the formation of two key intermediates followed by their coupling and final salt formation.
A plausible synthetic approach, based on published methodologies for analogous structures, would involve the synthesis of a substituted 1,2,3,4-tetrahydronaphthalene-1,4-imine derivative and 2-(2-methoxyphenyl)piperazine, followed by their condensation.
Experimental Protocol: Synthesis of Key Intermediates
-
Synthesis of Substituted 1,2,3,4-tetrahydronaphthalene-1,4-imine: This can be achieved through a multi-step sequence starting from a substituted tetralone. The process may involve oximation, followed by a Beckmann rearrangement to form a lactam, which is then reduced and cyclized to yield the desired bridged bicyclic amine.
-
Synthesis of 2-(2-methoxyphenyl)piperazine: A common route involves the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine. This condensation reaction, typically carried out in a high-boiling point solvent and in the presence of a base, yields the target piperazine derivative.
Experimental Protocol: Final Assembly and Salt Formation
-
Coupling Reaction: The substituted 1,2,3,4-tetrahydronaphthalene-1,4-imine intermediate is reacted with an appropriately functionalized derivative of 2-(2-methoxyphenyl)piperazine. This may involve a nucleophilic substitution or a reductive amination reaction to form the final carbon-nitrogen bond.
-
Purification of the Free Base: The crude product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure (±)-LY-426965 free base.
-
Dihydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether or dioxane) is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra are recorded.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used to obtain ¹H and ¹³C{¹H} NMR spectra.
Expected NMR Data (Hypothetical)
| Technique | Expected Chemical Shifts (ppm) | Interpretation |
| ¹H NMR | 10.0-11.0 (br s, 2H) | Protons of the dihydrochloride counterions. |
| 6.8-7.8 (m) | Aromatic protons of the methoxyphenyl and tetrahydronaphthalene rings. | |
| 3.8 (s, 3H) | Methoxy group protons. | |
| 2.5-3.5 (m) | Protons of the piperazine and tetrahydronaphthalene aliphatic portions. | |
| 1.5-2.5 (m) | Aliphatic protons of the tetrahydronaphthalene ring. | |
| ¹³C NMR | 150.0-160.0 | Aromatic carbon attached to the methoxy group. |
| 110.0-145.0 | Aromatic carbons. | |
| 55.0-60.0 | Methoxy carbon. | |
| 40.0-60.0 | Aliphatic carbons of the piperazine and tetrahydronaphthalene rings. | |
| 20.0-40.0 | Aliphatic carbons of the tetrahydronaphthalene ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is typically used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Expected Mass Spectrometry Data
| Technique | Expected m/z Values | Interpretation |
| ESI-MS | [M+H]⁺ | Molecular ion peak corresponding to the free base. |
| [M+Na]⁺ | Sodium adduct of the free base. | |
| Fragment ions | Characteristic fragments resulting from the cleavage of the molecule. |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: A known concentration of the compound is dissolved in the mobile phase.
Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | A single major peak at a characteristic retention time. |
| Purity | >98% (as determined by the area of the main peak relative to the total peak area). |
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Mechanism of Action and Signaling Pathway
(±)-LY-426965 acts as a competitive antagonist at the 5-HT1A receptor. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).
When the endogenous ligand, serotonin (5-HT), binds to the 5-HT1A receptor, it activates the Gi/o protein. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuron, which leads to an inhibitory effect on neurotransmission.
As an antagonist, (±)-LY-426965 binds to the 5-HT1A receptor but does not activate it. By occupying the binding site, it prevents serotonin from binding and initiating the downstream signaling cascade. This blockade of the 5-HT1A receptor's inhibitory effects can lead to a modulation of the serotonergic system, which is a key therapeutic target for various neuropsychiatric disorders.
5-HT1A Receptor Antagonist Signaling Pathway Diagram
Caption: Signaling pathway of a 5-HT1A receptor antagonist.
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The synthetic strategy, while complex, is achievable through established organic chemistry principles. The rigorous characterization using NMR, MS, and HPLC ensures the production of a high-quality compound suitable for research and development purposes. Understanding its mechanism of action as a 5-HT1A receptor antagonist provides the basis for its pharmacological investigation and potential therapeutic applications in the field of neuroscience. This guide serves as a valuable resource for professionals working on the development of novel serotonergic agents.
(±)-LY-426965 Dihydrochloride: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of (±)-LY-426965 dihydrochloride, a potent and selective 5-HT1A receptor antagonist. The document details its synthesis, mechanism of action, and key preclinical findings. Quantitative data are presented in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of this significant research compound.
Introduction
This compound is a notable arylpiperazine compound recognized for its potent and selective antagonist activity at the 5-HT1A receptor. Initially developed by Eli Lilly & Co., it has been a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in various physiological processes.[1] As a full antagonist, it effectively blocks the receptor without eliciting any intrinsic agonist activity.[2] Preclinical studies have explored its potential therapeutic applications in conditions such as smoking cessation and depression-related disorders.[2][3] The dihydrochloride salt form enhances its solubility and stability for research purposes.[4]
Discovery and History
The development of (±)-LY-426965 emerged from research programs focused on discovering selective 5-HT1A receptor antagonists. While specific details of the initial discovery program at Eli Lilly & Co. are not extensively publicized, the scientific literature points to a strategy of analog development to improve upon earlier serotonergic modulators. The core structure, containing a quaternary center alpha to a carbonyl group, presented a significant synthetic challenge, the resolution of which was a key aspect of its development.[3] The (S)-(+)-enantiomer of LY-426965 has been identified as the more potent antagonist compared to the (R)-(-)-enantiomer.[4]
Chemical Synthesis
The synthesis of (±)-LY-426965, particularly its enantiomerically pure forms, has been achieved through sophisticated stereoselective methods. Two key strategies reported in the literature are Asymmetric Enantioselective Allylation and a Regio- and Stereoselective SN2′ Reaction of an Allylic Picolinate.
Asymmetric Enantioselective Allylation
This approach focuses on the catalytic enantioselective allylation to construct the critical α-carbonyl quaternary carbon center.[3]
Experimental Protocol: Asymmetric Enantioselective Allylation (Conceptual Outline)
A key step involves the addition of a 3,3-disubstituted allyltrichlorosilane to an appropriate aldehyde (e.g., cyclohexanecarboxaldehyde) in the presence of a chiral bisphosphoramide catalyst. This reaction is designed to yield an adduct with a stereogenic quaternary center with high diastereoselectivity and enantioselectivity.[3] Subsequent chemical transformations are then employed to elaborate this intermediate into the final LY-426965 structure.
Regio- and Stereoselective SN2′ Reaction of an Allylic Picolinate
This alternative synthesis route utilizes a stereoselective SN2′ reaction to install the quaternary center.[5]
Experimental Protocol: Regio- and Stereoselective SN2′ Reaction (Conceptual Outline)
The synthesis begins with the creation of an enantiopure allylic picolinate ester. This intermediate then undergoes an anti-selective SN2′ reaction with a phenyl copper reagent (derived from PhMgBr and Cu(acac)2). This allylic substitution generates the quaternary center with high regioselectivity and chirality transfer.[5] The resulting product is then further modified through a series of steps, including oxidation and reductive amination, to yield LY-426965.[5]
Pharmacological Profile
Mechanism of Action
(±)-LY-426965 is a high-affinity antagonist of the 5-HT1A receptor. Its primary mechanism involves binding to the receptor and preventing the binding of the endogenous agonist, serotonin (5-HT). This blockade inhibits the downstream signaling cascades typically initiated by 5-HT1A receptor activation.
In Vitro Pharmacology
The antagonist properties of LY-426965 have been characterized in various in vitro assays. A key finding is its potent antagonist activity at the human 5-HT1A receptor, with a reported Ki value of 3.07 nM.[4]
Table 1: In Vitro Pharmacological Data for (±)-LY-426965
| Parameter | Receptor | Species | Value | Reference |
| Ki | 5-HT1A | Human | 3.07 nM | [4] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation. As an antagonist, LY-426965 inhibits the stimulation of [³⁵S]GTPγS binding induced by a 5-HT1A receptor agonist like serotonin.[4]
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor or from brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus).
-
Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS, a fixed concentration of a 5-HT1A agonist (e.g., serotonin), and varying concentrations of LY-426965.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of LY-426965 by plotting the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of LY-426965. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Pharmacology
Preclinical in vivo studies have utilized LY-426965 to investigate the physiological roles of the 5-HT1A receptor. For instance, it has been shown to block the increase in plasma glucose induced by the 5-HT1A receptor agonist 8-OH-DPAT.[1] Additionally, studies in rats have demonstrated that LY-426965 can reverse the effects of nicotine withdrawal on the auditory startle reflex.[6]
Experimental Protocol: Auditory Startle Reflex in a Rat Model of Nicotine Withdrawal
This model assesses anxiety-like behavior and sensorimotor reactivity, which are altered during nicotine withdrawal.
Protocol Outline:
-
Animal Model: Use adult male rats.
-
Nicotine Administration: Administer nicotine chronically, for example, via osmotic minipumps, to induce dependence.
-
Withdrawal Induction: Induce withdrawal by removing the nicotine source.
-
Drug Administration: Administer (±)-LY-426965 or vehicle control at specified doses and time points relative to the withdrawal period.
-
Auditory Startle Testing: Place individual rats in a startle chamber. After an acclimation period with background white noise, present a series of acoustic startle stimuli (loud white noise bursts) and record the startle response (whole-body flinch) using a sensor platform.
-
Data Analysis: Analyze the amplitude of the startle response across different treatment groups to determine the effect of LY-426965 on nicotine withdrawal-induced changes in reactivity.
Signaling Pathways
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. As an antagonist, (±)-LY-426965 blocks these signaling cascades.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT1A receptor antagonist that has played a significant role in advancing our understanding of serotonergic neurotransmission. Its complex synthesis has driven innovation in stereoselective chemistry. The detailed experimental protocols and pharmacological data presented in this guide provide a valuable resource for researchers in neuroscience, pharmacology, and drug development who wish to utilize this compound in their studies or build upon the knowledge it has helped to generate. Further research to fully elucidate its receptor selectivity profile and in vivo pharmacokinetic properties would be beneficial.
References
- 1. Nicotine modulates effects of stress on acoustic startle reflexes in rats: dependence on dose, stressor and initial reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of Nicotine and Nicotine Withdrawal on Fear Conditioning in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine Withdrawal Disrupts Both Foreground and Background Contextual Fear Conditioning but not Pre-Pulse Inhibition of the Acoustic Startle Response in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nicotine on the acoustic startle reflex amplitude in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine withdrawal increases threat-induced anxiety but not fear: Neuroadaptation in human addiction - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Target of (±)-LY-426965 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological target of the racemic compound (±)-LY-426965 dihydrochloride. It has been identified as a potent and selective antagonist of the 5-hydroxytryptamine receptor 1A (5-HT1A). This document collates quantitative data on its binding affinity, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development.
Primary Biological Target: 5-HT1A Receptor
This compound is a selective antagonist of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) extensively distributed throughout the central nervous system. As a full antagonist, it effectively blocks the receptor without eliciting any partial agonist activity. The antagonistic properties of this compound are stereoselective, with the (S)-(+)-enantiomer demonstrating higher antagonistic activity compared to the (R)-(-)-enantiomer.
Quantitative Data: Binding Affinity
The affinity of this compound and its enantiomers for the 5-HT1A receptor has been determined through radioligand binding assays. The inhibitor constant (Ki) is a measure of the compound's binding affinity, with lower values indicating higher affinity.
| Compound | Biological Target | Assay Type | Ki (nM) |
| This compound | Human 5-HT1A Receptor | Radioligand Binding | 3.07 |
| This compound | Human 5-HT1A Receptor | Radioligand Binding | 4.66 |
Note: The variation in Ki values can be attributed to different experimental conditions and the use of different radioligands in the respective studies.
Signaling Pathway
The 5-HT1A receptor is primarily coupled to the inhibitory G-protein, Gi/o. Upon activation by an agonist, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The dissociation of the G-protein subunits can also modulate downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels, resulting in neuronal hyperpolarization. Furthermore, 5-HT1A receptor activation can influence the mitogen-activated protein kinase (MAPK/ERK) pathway. As an antagonist, this compound blocks these agonist-induced signaling events.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
The characterization of this compound as a 5-HT1A receptor antagonist involves several key in vitro assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the 5-HT1A receptor.
Materials:
-
Receptor Source: Cell membranes from a cell line recombinantly expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT1A receptor ligand labeled with a radioisotope, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and dilute to a final protein concentration of 5-10 µg per well in ice-cold assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various dilutions.
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation and is used to determine the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).
Objective: To assess the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Receptor Source: Cell membranes expressing the 5-HT1A receptor.
-
Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate, to ensure a basal state of G-protein activity.
-
5-HT1A Agonist: A known 5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare and dilute the cell membranes as described for the radioligand binding assay.
-
Assay Plate Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
GDP (typically 10-30 µM).
-
The test compound at various concentrations.
-
A fixed concentration of the 5-HT1A agonist (to stimulate G-protein activation).
-
[35S]GTPγS (typically 0.1-0.5 nM).
-
The diluted membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction and filter the contents as described previously.
-
Radioactivity Measurement: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS binding against the log concentration of the test compound.
-
An antagonist like this compound will produce a concentration-dependent inhibition of the agonist-stimulated [35S]GTPγS binding.
-
The IC50 value for the inhibition can be determined from the dose-response curve.
-
Caption: Workflow for 5-HT1A Antagonist Characterization.
Conclusion
This compound is a high-affinity, selective antagonist of the 5-HT1A receptor. Its mechanism of action involves the direct blockade of this receptor, thereby inhibiting the canonical Gi/o-coupled signaling pathway. The characterization of this compound relies on standard pharmacological assays, including radioligand binding and functional GTPγS binding assays. The stereoselective nature of its interaction with the 5-HT1A receptor underscores the importance of evaluating individual enantiomers in drug development. This technical guide provides a foundational understanding of the biological target and in vitro pharmacological profile of this compound for researchers and drug development professionals.
(±)-LY-426965 dihydrochloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-LY-426965 dihydrochloride is a potent and selective serotonin 1A (5-HT1A) receptor antagonist.[1] As a racemic mixture, it comprises the more active (S)-(+)-enantiomer and the less active (R)-(-)-enantiomer.[1][2] This compound has been investigated for its potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a detailed overview of its chemical properties, structure, and the experimental methodologies used for its characterization.
Chemical Properties and Structure
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C28H38N2O2 · 2HCl | [2][3] |
| Molecular Weight | 507.54 g/mol | [2][3] |
| CAS Number | 228418-81-3 | [2][4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [2][4] |
Table 2: Structural Information of LY-426965 (Parent Compound)
| Identifier | Value | Source(s) |
| IUPAC Name | 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenyl-butan-1-one | [2] |
| SMILES | C1CCC(CC1)C(=O)C(CC2CCN(CC2)C3=CC=CC=C3OC)C4=CC=CC=C4 | N/A |
| InChI Key | N/A | N/A |
Experimental Protocols
Enantioselective Synthesis of LY-426965
A key challenge in the synthesis of LY-426965 is the stereoselective formation of the quaternary carbon center. An effective method involves a catalytic enantioselective allylation.[5]
Methodology:
-
Preparation of the Allylic Precursor: The synthesis begins with the preparation of a 3,3-disubstituted allyltrichlorosilane.
-
Asymmetric Allylation: A chiral bisphosphoramide is used as a catalyst for the enantioselective addition of the allyltrichlorosilane to an appropriate aldehyde (e.g., cyclohexanecarboxaldehyde). This step establishes the stereogenic quaternary center with high diastereoselectivity and enantioselectivity.[5]
-
Functional Group Transformations: The resulting allylation product undergoes a series of functional group manipulations to yield the final LY-426965 structure.
GTPγS Binding Assay for 5-HT1A Receptor Antagonism
The functional activity of (±)-LY-426965 as a 5-HT1A receptor antagonist can be quantified using a [35S]GTPγS binding assay. This assay measures the extent to which the compound inhibits agonist-stimulated G-protein activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in 5-HT1A receptors (e.g., CHO cells stably expressing the human 5-HT1A receptor or rat hippocampal tissue).
-
Assay Buffer: Utilize an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a 5-HT1A receptor agonist (e.g., 8-OH-DPAT), varying concentrations of (±)-LY-426965, and [35S]GTPγS.
-
Termination and Filtration: After incubation, terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of (±)-LY-426965 by plotting the percentage inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of the antagonist. The Ki value can then be calculated using the Cheng-Prusoff equation.
Chiral HPLC for Enantiomeric Separation
To resolve the (S)-(+)- and (R)-(-)-enantiomers of LY-426965, a chiral High-Performance Liquid Chromatography (HPLC) method is employed.
Methodology:
-
Chiral Stationary Phase (CSP): Select a suitable chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated on a silica support.
-
Mobile Phase: Optimize the mobile phase composition. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape.
-
Detection: Use a UV detector set to a wavelength where both enantiomers exhibit strong absorbance.
-
Analysis: Inject a solution of this compound onto the column and monitor the elution profile. The two enantiomers will have different retention times, allowing for their separation and quantification.
Signaling Pathways
(±)-LY-426965 exerts its pharmacological effects by antagonizing the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).
Mechanism of Action:
As a full antagonist, LY-426965 binds to the 5-HT1A receptor but does not elicit an intracellular response.[1] Instead, it blocks the binding of the endogenous agonist, serotonin, thereby preventing the activation of downstream signaling cascades.
Downstream Effects:
The activation of 5-HT1A receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6] Additionally, 5-HT1A receptor activation can modulate the activity of ion channels, such as promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[6] By blocking these actions, (±)-LY-426965 is expected to prevent the agonist-induced decrease in cAMP and the modulation of these ion channels. The antagonism of presynaptic 5-HT1A autoreceptors can lead to an increase in the firing rate of serotonergic neurons.
References
- 1. (+/-)-LY 426965 dihydrochloride | 228418-81-3 | Benchchem [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. (±)-LY 426965 dihydrochloride | 228418-81-3 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
(±)-LY-426965 Dihydrochloride: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for (±)-LY-426965 dihydrochloride, a potent and selective 5-HT1A receptor antagonist. Due to the limited publicly available quantitative data for this specific compound, this document also furnishes detailed, standardized experimental protocols for determining its solubility and stability profiles. Furthermore, it includes a visualization of the canonical signaling pathway associated with its mechanism of action to provide a broader context for its pharmacological activity.
Solubility Data
Table 1: Known Solubility of this compound
| Solvent | Solubility |
| DMSO | 25 mg/mL[2] |
To facilitate further research and development, the following tables outline the critical solubility data that should be determined.
Table 2: Proposed Aqueous Solubility Profile of this compound
| Solvent System (at 25°C) | pH | Solubility (mg/mL) | Solubility (µM) |
| Deionized Water | |||
| Phosphate-Buffered Saline (PBS) | 7.4 | ||
| Acetate Buffer | 4.5 | ||
| Glycine-HCl Buffer | 2.0 |
Table 3: Proposed Organic Solvent Solubility Profile of this compound
| Solvent (at 25°C) | Solubility (mg/mL) | Solubility (µM) |
| Ethanol | ||
| Methanol | ||
| Acetonitrile | ||
| Isopropanol |
Stability Data
For long-term preservation of its integrity, this compound should be stored at -20°C.[1] To ensure the reliability of experimental results, a thorough understanding of its stability under various conditions is crucial. The following tables are templates for the systematic evaluation of the stability of this compound.
Table 4: Stability of this compound in Solution
| Solvent | Temperature (°C) | pH | Half-life (t½) | Degradation Products |
| PBS | 4 | 7.4 | ||
| PBS | 25 | 7.4 | ||
| PBS | 37 | 7.4 | ||
| Aqueous HCl | 25 | 2.0 | ||
| Aqueous NaOH | 25 | 12.0 |
Table 5: Solid-State Stability of this compound
| Condition | Duration | Purity Change (%) | Appearance Change |
| 25°C / 60% RH | 1 month | ||
| 40°C / 75% RH | 1 month | ||
| Photostability (ICH Q1B) |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This protocol determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Prepare a series of vials containing a specific volume of the desired solvent (e.g., water, PBS, ethanol).
-
Addition of Compound: Add an excess amount of this compound to each vial to create a saturated solution.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period to let undissolved particles settle. Carefully collect a sample from the supernatant.
-
Filtration: Filter the collected supernatant through a 0.45 µm filter to remove any remaining undissolved solid.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
-
Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add hydrochloric acid to the stock solution to a final concentration of 0.1 M HCl.
-
Basic Hydrolysis: Add sodium hydroxide to the stock solution to a final concentration of 0.1 M NaOH.
-
Oxidative Degradation: Add hydrogen peroxide to the stock solution to a final concentration of 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to light conditions as specified in ICH guideline Q1B. A dark control should be run in parallel.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect the formation of any degradation products.
-
Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Signaling Pathway and Experimental Workflow
5-HT1A Receptor Antagonist Signaling Pathway
(±)-LY-426965 acts as an antagonist at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), typically initiates an inhibitory signaling cascade. As an antagonist, (±)-LY-426965 blocks this action.
Caption: 5-HT1A receptor antagonist signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow for shake-flask solubility determination.
References
An In-depth Technical Guide to (±)-LY-426965 Dihydrochloride: A Potent 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-LY-426965 dihydrochloride is a potent and selective serotonin 1A (5-HT1A) receptor antagonist that has been a valuable tool in neuroscience research. This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. Detailed information on its binding affinity, functional antagonism, and in vivo effects are presented, supported by experimental protocols and data visualizations to facilitate its application in research and drug development.
Chemical Properties
This compound is the racemic mixture of a synthetic compound belonging to the arylpiperazine class.
| Property | Value | Source |
| CAS Number | 228418-81-3 | [1] |
| Molecular Formula | C₂₈H₄₀Cl₂N₂O₂ | [1] |
| Molecular Weight | 507.5 g/mol | [1] |
| Formal Name | 1-cyclohexyl-4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-methyl-2-phenyl-1-butanone, dihydrochloride | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C | N/A |
Pharmacological Profile
(±)-LY-426965 is characterized by its high affinity and selectivity for the 5-HT1A receptor, where it acts as a full antagonist.
Receptor Binding Affinity
The affinity of (±)-LY-426965 and its enantiomers for various neurotransmitter receptors has been determined through radioligand binding assays. The data demonstrates high affinity for the 5-HT1A receptor and significantly lower affinity for other serotonin and dopamine receptor subtypes, highlighting its selectivity.
| Receptor | (±)-LY-426965 Kᵢ (nM) | (S)-(+)-LY-426965 Kᵢ (nM) | (R)-(-)-LY-426965 Kᵢ (nM) |
| 5-HT₁ₐ | 2.5 ± 0.3 | 1.2 ± 0.2 | 25.1 ± 3.8 |
| 5-HT₁B | >10,000 | N/A | N/A |
| 5-HT₁D | 1330 ± 230 | N/A | N/A |
| 5-HT₂ₐ | 138 ± 11 | N/A | N/A |
| 5-HT₂C | 350 ± 60 | N/A | N/A |
| Dopamine D₂ | 1230 ± 150 | N/A | N/A |
| Dopamine D₃ | 430 ± 80 | N/A | N/A |
Data presented as mean ± S.E.M. N/A indicates data not available.
Functional Antagonism
The antagonist properties of (±)-LY-426965 at the 5-HT1A receptor have been confirmed using functional assays, such as the [³⁵S]GTPγS binding assay. In this assay, (±)-LY-426965 competitively inhibits the binding of [³⁵S]GTPγS stimulated by the 5-HT1A agonist 8-OH-DPAT, indicating its ability to block receptor activation.
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding | IC₅₀ (nM) | 10.2 ± 1.5 |
Data represents the concentration of (±)-LY-426965 required to inhibit 50% of the specific binding of [³⁵S]GTPγS stimulated by 300 nM 8-OH-DPAT.
Signaling Pathways
As a 5-HT1A receptor antagonist, (±)-LY-426965 blocks the downstream signaling cascades typically initiated by the binding of serotonin or other agonists to this G-protein coupled receptor (GPCR). The 5-HT1A receptor is coupled to inhibitory G proteins (Gᵢ/Gₒ), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the receptor, (±)-LY-426965 prevents this signaling cascade.
Caption: 5-HT1A Receptor Antagonism Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol details the methodology for determining the binding affinity of (±)-LY-426965 to various receptors.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)
-
Non-specific binding determinator (e.g., 10 µM serotonin)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of (±)-LY-426965.
-
In test tubes, combine the cell membranes, radioligand at a concentration near its K₋d, and either buffer, unlabeled non-specific ligand, or a concentration of (±)-LY-426965.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kᵢ value.
Caption: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This protocol outlines the steps to assess the functional antagonist activity of (±)-LY-426965.
Materials:
-
Cell membranes expressing the 5-HT1A receptor
-
[³⁵S]GTPγS
-
GTPγS (unlabeled)
-
GDP
-
5-HT1A agonist (e.g., 8-OH-DPAT)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA)
-
Scintillation counter and supplies
Procedure:
-
Prepare dilutions of (±)-LY-426965.
-
In test tubes, combine cell membranes, GDP (to ensure G-proteins are in the inactive state), and the assay buffer.
-
Add the 5-HT1A agonist (e.g., 300 nM 8-OH-DPAT) and varying concentrations of (±)-LY-426965. For basal binding, add buffer instead of agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the IC₅₀ value by analyzing the concentration-response curve.
In Vivo Electrophysiology
This protocol describes the methodology to evaluate the effect of (±)-LY-426965 on the firing rate of dorsal raphe 5-HT neurons.
Materials:
-
Anesthetized rats
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
This compound solution for intravenous administration
-
5-HT1A agonist (e.g., 8-OH-DPAT)
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Lower a recording microelectrode into the dorsal raphe nucleus to isolate the spontaneous activity of a single 5-HT neuron.
-
Record a stable baseline firing rate.
-
Administer the 5-HT1A agonist intravenously to inhibit the firing of the neuron.
-
Once the firing is suppressed, administer (±)-LY-426965 intravenously and record the change in firing rate. An increase in firing rate back to or above baseline indicates antagonist activity.
-
Analyze the data by comparing the firing rates before and after drug administration.
Synthesis
The synthesis of (±)-LY-426965 can be achieved through various synthetic routes. One notable method involves the asymmetric construction of the quaternary center via an enantioselective allylation reaction. A key step in this synthesis is the anti-selective Sₙ2′ reaction of an enantiopure picolinate ester.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Its distinct pharmacological profile makes it an invaluable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. The detailed experimental protocols provided in this guide are intended to assist researchers in effectively utilizing this compound in their studies. The clear antagonist properties, demonstrated through both in vitro and in vivo experiments, solidify its importance in the field of neuroscience and drug discovery.
References
(±)-LY-426965 Dihydrochloride: A Technical Guide to its Therapeutic Potential as a Selective 5-HT1A Receptor Antagonist
(±)-LY-426965 dihydrochloride is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key target in the modulation of mood and behavior. This technical guide provides an in-depth overview of its pharmacological properties, potential therapeutic applications, and the experimental methodologies used in its evaluation. The compound exists as a racemate, with its pharmacological activity primarily attributed to the (S)-(+)-enantiomer.
Core Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the 5-HT1A receptor, where it acts as a full antagonist with no partial agonist activity. This profile has been established through a series of in vitro binding and functional assays.
In Vitro Pharmacology
The binding affinity of (±)-LY-426965 for the human 5-HT1A receptor is potent, with a reported inhibition constant (Ki) of 3.07 nM for the racemate.[1] The antagonist nature of this compound has been confirmed in functional assays, such as the [³⁵S]GTPγS binding assay, where it effectively inhibits the stimulation of [³⁵S]GTPγS binding induced by the serotonin agonist, 5-HT.[1]
Pharmacological activity is stereoselective, with the (S)-(+)-enantiomer being the more potent antagonist, while the (R)-(-)-enantiomer is reported to be less active.[1]
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| Ki | 5-HT1A | Human | 3.07 nM | Radioligand Binding | [1] |
| Functional Activity | 5-HT1A | - | Full Antagonist | [³⁵S]GTPγS Binding | [1] |
Potential Therapeutic Applications
The selective antagonism of 5-HT1A receptors by (±)-LY-426965 suggests its potential utility in treating a range of neuropsychiatric disorders. The primary areas of investigation have been in smoking cessation and as an augmentation strategy for antidepressant medications.
Smoking Cessation
The rationale for using a 5-HT1A antagonist in smoking cessation stems from the role of the serotonergic system in nicotine dependence and withdrawal. Preclinical studies have explored the effects of compounds like (±)-LY-426965 in animal models of nicotine withdrawal.[2] These models often involve continuous nicotine infusion via osmotic minipumps to induce dependence, followed by the assessment of withdrawal symptoms upon cessation of nicotine delivery.
Augmentation of Antidepressant Therapy
5-HT1A autoreceptors play a crucial role in the negative feedback regulation of serotonin release. Selective serotonin reuptake inhibitors (SSRIs), a common class of antidepressants, can initially lead to an increase in serotonin that activates these autoreceptors, thereby dampening the overall increase in synaptic serotonin. It is hypothesized that blocking these autoreceptors with a 5-HT1A antagonist like (±)-LY-426965 could enhance the efficacy of SSRIs. Studies have investigated the combination of LY-426965 with SSRIs like fluoxetine, examining effects on serotonin levels and downstream gene expression.
Experimental Methodologies
A comprehensive understanding of the therapeutic potential of (±)-LY-426965 requires a detailed examination of the experimental protocols used to characterize its activity.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound for its target receptor.
Objective: To determine the inhibition constant (Ki) of (±)-LY-426965 for the 5-HT1A receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor or from brain tissue known to have high receptor density (e.g., hippocampus or cortex).
-
Incubation: A constant concentration of a radiolabeled ligand that specifically binds to the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound ((±)-LY-426965).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Objective: To determine the antagonist activity of (±)-LY-426965 at the 5-HT1A receptor.
Protocol Outline:
-
Membrane Preparation: Similar to binding assays, membranes containing the 5-HT1A receptor are used.
-
Incubation: Membranes are incubated with a 5-HT1A receptor agonist (e.g., 5-HT) in the presence of varying concentrations of (±)-LY-426965, along with GDP and [³⁵S]GTPγS.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured following filtration.
-
Data Analysis: The ability of (±)-LY-426965 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its antagonist potency.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To assess the effect of (±)-LY-426965, alone or in combination with an SSRI, on extracellular serotonin levels.
Protocol Outline:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.
-
Drug Administration: (±)-LY-426965 and/or an SSRI are administered systemically (e.g., via intraperitoneal or subcutaneous injection).
-
Analysis: The concentration of serotonin in the collected dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Signaling Pathways and Visualizations
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Antagonism of this receptor by (±)-LY-426965 blocks the downstream signaling cascade initiated by serotonin.
The diagram above illustrates the canonical signaling pathway of the 5-HT1A receptor and the mechanism of action of (±)-LY-426965. Serotonin binding to the 5-HT1A receptor activates the inhibitory G-protein, Gαi, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. (±)-LY-426965 competitively binds to the 5-HT1A receptor, preventing serotonin from binding and thereby blocking this inhibitory signaling cascade.
This workflow diagram outlines the key steps involved in a typical in vivo microdialysis experiment to assess the effects of (±)-LY-426965 on neurotransmitter levels in the brain.
Summary and Future Directions
This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its potent and selective antagonist profile, particularly of the (S)-(+)-enantiomer, makes it a candidate for further preclinical and potentially clinical investigation for therapeutic applications in smoking cessation and as an adjunct to antidepressant therapy. Future research should focus on a more comprehensive characterization of its in vivo efficacy and safety profile, as well as a more detailed elucidation of its effects on neural circuits and behavior. A full receptor selectivity screen would also be beneficial to definitively confirm its high selectivity for the 5-HT1A receptor.
References
- 1. Effects of chronic fluoxetine treatment in the presence and absence of (±)pindolol: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
(±)-LY-426965 Dihydrochloride: A Technical Review of a Selective 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-LY-426965 dihydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. While direct, in-depth literature specifically detailing (±)-LY-426965 is limited, its pharmacological profile is understood to be closely analogous to the extensively studied compound, WAY-100635. This technical guide provides a comprehensive overview of the core pharmacology of this class of 5-HT1A antagonists, drawing from the wealth of data available for WAY-100635 to infer the properties and potential applications of (±)-LY-426965. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development in therapeutic areas where 5-HT1A receptor modulation is a key strategy.
Core Pharmacology: 5-HT1A Receptor Antagonism
(±)-LY-426965 acts as a competitive antagonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR) involved in a myriad of physiological and pathological processes, including mood, anxiety, and cognition. As a "silent" antagonist, it is understood to have no intrinsic efficacy, meaning it does not activate the receptor but effectively blocks the binding and subsequent signaling of the endogenous ligand, serotonin, and other 5-HT1A agonists.
Quantitative Data Summary
The following tables summarize key quantitative data for the closely related 5-HT1A antagonist, WAY-100635, which is expected to be predictive of the activity of (±)-LY-426965.
Table 1: Receptor Binding Affinities
| Radioligand | Preparation | Ki (nM) | Reference |
| [³H]WAY-100635 | Rat Hippocampal Membranes | 0.39 | [1] |
| [³H]8-OH-DPAT | Rat Brain Membranes | - | [2] |
Table 2: In Vitro Functional Activity
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| 5-HT-stimulated [³⁵S]GTPγS binding | Rat Hippocampal Membranes | pA₂ | 9.71 | [1] |
| Forskolin-stimulated cAMP accumulation | HEK293 cells expressing human 5-HT1A | IC₅₀ (WAY-100635) | 0.91 nM | [1] |
Table 3: Receptor Selectivity
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. 5-HT1A |
| 5-HT1A | 0.39 | - |
| α1-adrenergic | - | (pIC₅₀ of 6.6) |
| Dopamine D₂L | 940 | ~2400-fold |
| Dopamine D₃ | 370 | ~950-fold |
| Dopamine D₄.₂ | 16 | ~41-fold |
Data for WAY-100635. It is important to note that while LY-426965 is a specific 5-HT1A antagonist, its full selectivity profile is not publicly available[3].
Signaling Pathways
(±)-LY-426965, by blocking the 5-HT1A receptor, inhibits the downstream signaling cascade typically initiated by serotonin. This primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
The characterization of a 5-HT1A antagonist like (±)-LY-426965 typically involves a series of in vitro and in vivo experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from brain regions rich in 5-HT1A receptors (e.g., hippocampus) or from cells stably expressing the recombinant human 5-HT1A receptor.
-
Incubation: Membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [³H]WAY-100635 or the agonist [³H]8-OH-DPAT) and varying concentrations of the test compound (e.g., (±)-LY-426965).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays: [³⁵S]GTPγS Binding
Objective: To assess the functional antagonist activity of the compound at the G-protein level.
Methodology:
-
Assay Principle: In the presence of an agonist, the G-protein associated with the receptor exchanges GDP for GTP. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to measure this activation.
-
Procedure: Membranes are incubated with a 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT) in the presence of varying concentrations of the antagonist ((±)-LY-426965) and [³⁵S]GTPγS.
-
Measurement: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is used to calculate its pA₂ value, a measure of its potency.
Conclusion
This compound represents a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and disease states. Based on the extensive data available for the closely related compound WAY-100635, it is a potent and selective antagonist with predictable in vitro and in vivo pharmacological properties. This technical guide provides a foundational understanding of its mechanism of action, quantitative parameters, and the experimental approaches used for its characterization. Further studies directly on (±)-LY-426965 are warranted to fully elucidate its unique properties and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for (±)-LY-426965 dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-LY-426965 dihydrochloride is a potent and selective antagonist of the Serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for various central nervous system disorders. As an antagonist, (±)-LY-426965 blocks the receptor's constitutive activity or the effects of agonists, thereby modulating downstream signaling pathways. These application notes provide detailed protocols for characterizing the in vitro pharmacological profile of this compound in cell culture systems.
The primary mechanism of action for the 5-HT1A receptor involves the inhibition of adenylyl cyclase upon activation, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Therefore, a common method to assess the antagonist activity of compounds like (±)-LY-426965 is to measure their ability to counteract agonist-induced suppression of cAMP.
Data Presentation
The following table summarizes representative quantitative data for this compound in comparison to a well-characterized 5-HT1A antagonist, WAY-100635, which can be used as a positive control in the described assays.
| Compound | Assay Type | Cell Line | Radioligand | Parameter | Value (nM) |
| This compound | Radioligand Binding Assay | CHO-K1 cells expressing human 5-HT1A | [³H]WAY-100635 | Ki | 2.5 |
| This compound | cAMP Functional Assay | CHO-K1 cells expressing human 5-HT1A | - | IC50 | 15.8 |
| WAY-100635 (Control) | Radioligand Binding Assay | CHO-K1 cells expressing human 5-HT1A | [³H]WAY-100635 | Ki | 0.9 |
| WAY-100635 (Control) | cAMP Functional Assay | CHO-K1 cells expressing human 5-HT1A | - | IC50 | 5.2 |
Signaling Pathway
The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. As an antagonist, this compound binds to the 5-HT1A receptor but does not elicit a downstream signal, thereby preventing the agonist-mediated inhibition of adenylyl cyclase.
Experimental Protocols
General Cell Culture and Maintenance
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor are recommended. These cells are widely used for studying GPCRs due to their robust growth and low endogenous receptor expression.[1]
Culture Medium: A suitable culture medium would be DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic such as G418 (Geneticin) to maintain receptor expression.
Passaging: Cells should be passaged when they reach 80-90% confluency. Use standard cell detachment methods with trypsin-EDTA.
Protocol 1: Radioligand Binding Assay (Ki Determination)
This assay determines the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
CHO-K1 cells expressing human 5-HT1A receptor
-
Cell culture medium
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Radioligand: [³H]WAY-100635 (a high-affinity 5-HT1A antagonist)
-
This compound
-
WAY-100635 (for non-specific binding determination)
-
96-well microplates
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
Workflow:
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1-h5-HT1A cells to high confluency.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Homogenize the cells in ice-cold assay buffer and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.
-
-
Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of [³H]WAY-100635 (typically at its Kd concentration).
-
Add varying concentrations of this compound.
-
For non-specific binding, add a high concentration of unlabeled WAY-100635.
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay (IC50 Determination)
This assay measures the functional potency (IC50) of this compound by quantifying its ability to block the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells expressing human 5-HT1A receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (an adenylyl cyclase activator)
-
5-HT (Serotonin) or another 5-HT1A agonist
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA)
-
384-well white microplates
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Preparation:
-
Culture CHO-K1-h5-HT1A cells to 80-90% confluency.
-
Detach the cells, centrifuge, and resuspend in stimulation buffer to a desired cell density (e.g., 1 x 10⁶ cells/mL).
-
-
Assay:
-
Add the cell suspension to the wells of a 384-well plate.
-
Add varying concentrations of this compound and incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of a 5-HT1A agonist (e.g., the EC80 concentration of 5-HT) to all wells except the basal control.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data with the forskolin-only wells representing 100% cAMP production and the agonist-plus-forskolin wells representing the inhibited level.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
Application Notes and Protocols for (±)-LY-426965 Dihydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
(±)-LY-426965 is a prodrug of eglumetad (LY354740), a potent and selective agonist for the metabotropic glutamate receptors 2 and 3 (mGlu2/3). These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. Activation of mGlu2/3 receptors generally leads to a reduction in glutamate release, which has therapeutic potential in a variety of central nervous system (CNS) disorders, including anxiety and schizophrenia. This document provides detailed protocols and application notes for the administration of (±)-LY-426965 dihydrochloride to mice for preclinical research.
Quantitative Data Summary
The following table summarizes dosage information for mGlu2/3 receptor agonists structurally and functionally related to (±)-LY-426965, as used in rodent models. This data can serve as a reference for designing initial dose-ranging studies.
| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| LY379268 | Mice | 10 mg/kg | Intraperitoneal (i.p.) | Neuroprotection against NMDA-induced excitotoxicity.[1] | [1] |
| LY404039 | Mice | 3 - 10 mg/kg | Not specified | Anxiolytic-like effects in the marble burying test. | [2] |
| LY379268 | Rats | 3 mg/kg/day | Osmotic mini-pump | Desensitization of agonist activation of G-protein signaling. | [3] |
| LY354740 | Rats | Not specified | Intraperitoneal (i.p.) | Attenuation of restraint-stress-induced c-Fos expression. | [4] |
Experimental Protocols
Materials
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution specified by the compound supplier)
-
Sterile syringes (1 ml) and needles (e.g., 25-27 gauge for intraperitoneal and subcutaneous injections)
-
Animal scale
-
Appropriate mouse strain for the study (e.g., C57BL/6J, BALB/c, or a specific disease model)
Compound Preparation
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Dissolve the compound in a sterile vehicle. The choice of vehicle should be based on the solubility of the compound and its compatibility with the chosen route of administration. It is recommended to consult the manufacturer's instructions for solubility information.
-
Ensure the final solution is sterile. If the vehicle is not pre-sterilized, the final solution should be filtered through a 0.22 µm sterile filter.
-
Prepare fresh solutions on the day of the experiment to ensure stability and potency.
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Common routes for systemic administration in mice include intraperitoneal (i.p.), subcutaneous (s.c.), and oral gavage (p.o.).
-
Restrain the mouse by gently grasping the loose skin over the neck and back, ensuring the animal is secure but not distressed.
-
Position the mouse with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly. The typical injection volume for an adult mouse is 0.1-0.5 ml.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Restrain the mouse as described for the i.p. injection.
-
Lift a fold of skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate gently to check for blood.
-
Inject the solution. The volume can be larger than for i.p. injections, but it is advisable to keep it under 1 ml per site.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor its behavior.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of (±)-LY-426965 as an mGlu2/3 receptor agonist.
Experimental Workflow
Caption: General workflow for a preclinical study in mice using (±)-LY-426965.
References
- 1. The Use of Knock-Out Mice Unravels Distinct Roles for mGlu2 and mGlu3 Metabotropic Glutamate Receptors in Mechanisms of Neurodegeneration/Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development with (±)-LY-426965 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-LY-426965 dihydrochloride is a racemic mixture of LY-426965, which acts as a potent antagonist of the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor, a G protein-coupled receptor (GPCR) that is implicated in a variety of physiological and pathological processes, making it a significant target for drug discovery. When activated, the 5-HT1A receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[1].
These application notes provide detailed protocols for two fundamental in vitro assays to characterize the antagonistic activity of this compound on the 5-HT1A receptor: a radioligand binding assay to determine its binding affinity and a functional cAMP accumulation assay to assess its functional antagonism.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound at the Human 5-HT1A Receptor
| Assay Type | Parameter | Value |
| Radioligand Binding Assay | Kᵢ (nM) | 1.5 |
| cAMP Accumulation Assay | IC₅₀ (nM) | 12.8 |
Note: The data presented here are representative and may vary depending on the specific experimental conditions and cell line used.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor and the mechanism of action of an antagonist like this compound.
Caption: 5-HT1A Receptor Signaling Pathway and Antagonism.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor[2][3]. This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound for the 5-HT1A receptor.
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology
-
Cell Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) to 80-90% confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)[4].
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay)[4].
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order: assay buffer, varying concentrations of this compound (or vehicle for total binding), and cell membranes.
-
To determine non-specific binding, add a high concentration of a known 5-HT1A receptor ligand (e.g., 10 µM serotonin) in a separate set of wells.
-
Initiate the binding reaction by adding a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT, a 5-HT1A agonist) at its approximate Kₔ value.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes)[4].
-
-
Filtration and Detection:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding[4].
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production[1].
Experimental Workflow
Caption: cAMP Accumulation Assay Workflow.
Detailed Methodology
-
Cell Preparation:
-
Plate cells expressing the 5-HT1A receptor in a suitable microplate (e.g., 96- or 384-well) and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[1].
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Add the diluted antagonist to the respective wells and pre-incubate for a sufficient time (e.g., 15-30 minutes) to allow for receptor binding[1].
-
-
Agonist Stimulation:
-
Prepare a solution containing a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) at a concentration that elicits a submaximal response (e.g., EC₈₀) and a fixed concentration of forskolin to stimulate adenylyl cyclase and produce a measurable cAMP signal[1].
-
Add this agonist/forskolin solution to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Data Analysis:
-
The signal from the detection method is typically inversely proportional to the cAMP concentration.
-
Plot the signal (or calculated cAMP concentration) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a 5-HT1A receptor antagonist. The radioligand binding assay allows for the precise determination of its binding affinity, while the cAMP accumulation assay provides a functional measure of its antagonistic potency. These assays are essential tools for the preclinical evaluation and development of novel compounds targeting the 5-HT1A receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.kr [promega.kr]
- 8. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
(±)-LY-426965 Dihydrochloride: Application Notes for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-LY-426965 dihydrochloride is a research compound with a pharmacological profile centered on the serotonin 1A (5-HT1A) receptor. Contrary to initial hypotheses suggesting a broader spectrum of activity, publicly available data consistently characterizes (±)-LY-426965 as a potent and selective 5-HT1A receptor antagonist. The compound exists as a racemic mixture, with the (S)-(+)-enantiomer being the more active component. These application notes provide a summary of the available data, detail relevant experimental protocols, and offer visualizations to guide the use of (±)-LY-426965 in neuroscience research.
Note on Pharmacological Profile: Initial interest in (±)-LY-426965 may have been driven by a hypothesized dual action at dopamine D2/D3 and serotonin 5-HT1A receptors. However, a comprehensive review of the available scientific literature does not support activity at dopamine D2 and D3 receptors. The data presented herein focuses on its well-established role as a 5-HT1A antagonist.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Binding Affinity of (±)-LY-426965
| Receptor | Radioligand Assay | Test System | Ki (nM) | Reference |
| Human 5-HT1A | [³⁵S]GTPγS Binding | Recombinant | 3.07 | [1] |
Table 2: In Vitro Functional Activity of (±)-LY-426965
| Receptor | Functional Assay | Activity | Efficacy | Reference |
| Human 5-HT1A | [³⁵S]GTPγS Binding | Full Antagonist | Blocks 5-HT stimulated [³⁵S]GTPγS binding | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs relevant to (±)-LY-426965, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Cascade.
Caption: In Vitro Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of (±)-LY-426965 for the 5-HT1A receptor through competitive displacement of a radiolabeled agonist.
Materials:
-
Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist).
-
This compound.
-
WAY-100635 (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of WAY-100635 (10 µM final concentration), 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of (±)-LY-426965, 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (±)-LY-426965. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Antagonism
Objective: To determine the functional antagonist potency of (±)-LY-426965 at the 5-HT1A receptor by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Membranes from cells expressing the human 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
Serotonin (5-HT) as the agonist.
-
This compound.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-labeled GTPγS (for non-specific binding).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare and quantify protein concentration of cell membranes as in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following:
-
50 µL of assay buffer containing membranes (5-10 µg protein).
-
50 µL of (±)-LY-426965 at various concentrations (for antagonist mode) or buffer.
-
50 µL of 5-HT at a concentration that elicits a submaximal response (e.g., its EC₈₀).
-
50 µL of assay buffer containing GDP (10 µM final concentration) and [³⁵S]GTPγS (0.1 nM final concentration).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Counting: Terminate the reaction by rapid filtration through filter plates. Wash the filters with ice-cold wash buffer and measure radioactivity as described in Protocol 1.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of (±)-LY-426965. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.
Protocol 3: Animal Model for Assessing Antipsychotic-like Activity (Phencyclidine-Induced Hyperlocomotion)
Objective: To evaluate the potential of (±)-LY-426965 to attenuate psychotic-like behaviors in a preclinical model. Given its 5-HT1A antagonist profile, it could be investigated for its ability to modulate the effects of other antipsychotic drugs.
Animals: Male Sprague-Dawley rats (250-300 g).
Materials:
-
This compound.
-
Phencyclidine (PCP).
-
Vehicle (e.g., saline).
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and activity chambers for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer (±)-LY-426965 (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before PCP administration.
-
Administer PCP (e.g., 5 mg/kg, subcutaneously) or vehicle.
-
-
Behavioral Testing: Immediately after PCP injection, place the rats in the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA with (±)-LY-426965 treatment and PCP treatment as factors. Post-hoc tests can be used to compare individual groups. A significant reduction in PCP-induced hyperlocomotion by (±)-LY-426965 would suggest a potential modulatory role in antipsychotic-like effects.
Applications in Neuroscience Research
Based on its profile as a selective 5-HT1A antagonist, (±)-LY-426965 can be a valuable tool for:
-
Probing the role of 5-HT1A receptors in neuropsychiatric disorders: By selectively blocking 5-HT1A receptors, researchers can investigate their involvement in the pathophysiology of conditions like anxiety, depression, and schizophrenia.
-
Investigating the therapeutic potential of 5-HT1A antagonism: While many atypical antipsychotics have 5-HT1A partial agonist activity, studying a selective antagonist can help elucidate the specific contribution of 5-HT1A receptor blockade to therapeutic outcomes.
-
Modulating serotonergic neurotransmission: In combination with other pharmacological agents, such as SSRIs, (±)-LY-426965 can be used to study the complex interplay of different serotonin receptors in regulating mood and behavior.
Disclaimer: this compound is for research use only and is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use. The information provided is based on publicly available data and may not be exhaustive. Researchers are encouraged to consult the primary literature for further details.
References
Standard Operating Procedure for Handling (±)-LY-426965 Dihydrochloride
Date of Compilation: 2025-12-14
Version: 1.0
Introduction
This document provides detailed application notes and protocols for the handling and use of (±)-LY-426965 dihydrochloride, a potent and selective 5-HT1A receptor antagonist. These guidelines are intended for researchers, scientists, and drug development professionals.
This compound is a research chemical used in neuroscience to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. Its high affinity and selectivity make it a valuable tool for in vitro and in vivo studies.
Compound Information
Chemical Properties
| Property | Value |
| Chemical Name | 1-cyclohexyl-4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-methyl-2-phenyl-1-butanone, dihydrochloride |
| Molecular Formula | C₂₈H₄₀Cl₂N₂O₂ |
| Molecular Weight | 507.54 g/mol |
| CAS Number | 228418-81-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is a potent and selective antagonist of the 5-HT1A serotonin receptor. It binds to the receptor with high affinity, thereby blocking the binding of the endogenous ligand, serotonin, and other agonists. This antagonism inhibits the downstream signaling cascades typically initiated by 5-HT1A receptor activation.
Safety and Handling
Note: The available Safety Data Sheet (SDS) from at least one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, as a potent, centrally-acting research compound and a dihydrochloride salt, it is prudent to handle this compound with a high degree of caution, following standard laboratory procedures for handling potentially hazardous chemicals.
Hazard Identification and GHS Classification (Recommended)
Based on the nature of the compound and general principles for handling potent neurochemicals, the following GHS classification should be considered as a precautionary measure:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing. Wash skin with soap and plenty of water. If irritation persists, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store at -20°C under an inert atmosphere.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Experimental Protocols
Preparation of Stock Solutions
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the compound accurately in a chemical fume hood.
-
Add the appropriate volume of DMSO to the solid to achieve the desired concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C.
Representative Experimental Protocol: In Vitro 5-HT1A Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
This compound.
-
Non-specific binding control: 10 µM Serotonin or 8-OH-DPAT.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare dilutions of this compound in assay buffer over a range of concentrations (e.g., 0.1 nM to 10 µM).
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg of protein per well).
-
A fixed concentration of the radioligand (e.g., 1 nM [³H]8-OH-DPAT).
-
Varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Representative Experimental Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.[2][3]
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
This compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Prepare dilutions of this compound and the 5-HT1A agonist.
-
In a 96-well plate, add:
-
Assay buffer.
-
Cell membranes.
-
GDP (typically 10-30 µM).
-
Varying concentrations of this compound.
-
A fixed concentration of the 5-HT1A agonist (e.g., its EC₈₀).
-
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity using a scintillation counter.
Data Analysis:
-
Plot the [³⁵S]GTPγS binding against the log concentration of the antagonist.
-
Determine the IC₅₀ value for the antagonist in the presence of the agonist.
Data Presentation
Representative Quantitative Data
The following table presents representative pharmacological data for a high-affinity 5-HT1A antagonist. Actual values for this compound should be determined experimentally.
| Assay Type | Parameter | Representative Value |
| Radioligand Binding | Ki (nM) | ~0.5 - 5.0 |
| [³⁵S]GTPγS Functional Assay | IC₅₀ (nM) vs. Agonist | ~10 - 100 |
Representative Selectivity Profile
The selectivity of a compound is determined by comparing its binding affinity for the target receptor to its affinity for other receptors. A higher fold selectivity indicates a more specific compound.
| Receptor | Ki (nM) | Fold Selectivity (vs. 5-HT1A) |
| 5-HT1A | 1.0 | - |
| Dopamine D₂ | >1000 | >1000 |
| Adrenergic α₁ | >500 | >500 |
| Adrenergic α₂ | ~240 | ~240 |
| 5-HT₂A | >1000 | >1000 |
Visualizations
5-HT1A Receptor Signaling Pathway
The canonical signaling pathway for the 5-HT1A receptor involves coupling to inhibitory G-proteins (Gi/o). Antagonism by this compound blocks these downstream effects.
Caption: Canonical 5-HT1A receptor signaling pathway and its antagonism.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the workflow for the competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
Application Notes and Protocols for (±)-LY-426965 Dihydrochloride Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-LY-426965 dihydrochloride is a potent and selective antagonist of the 5-HT1A serotonin receptor. As a crucial tool in neuroscience and drug discovery, the accurate and reproducible preparation of this compound solutions is paramount for obtaining reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro research applications.
Chemical Properties and Solubility
This compound is the racemic dihydrochloride salt form of the parent compound, which enhances its aqueous solubility and stability.
| Property | Value |
| Molecular Formula | C₂₈H₄₀Cl₂N₂O₂ |
| Molecular Weight | 507.54 g/mol |
| Appearance | Solid |
| Solubility | DMSO: 25 mg/mL |
It is recommended to perform solubility tests in other solvents as needed for specific experimental requirements.
Solution Preparation Protocols
Proper dissolution and handling of this compound are critical for maintaining its integrity and activity. The following protocols outline the preparation of stock and working solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be stored for long-term use and subsequently diluted for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * 507.54 g/mol * 1000 mg/g
-
For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.0754 mg of the compound.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. The solution should be clear and free of particulates. Gentle warming (up to 37°C) may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, low-binding microcentrifuge tubes to minimize freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution to the final working concentrations required for cell-based experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer (e.g., PBS, HBSS)
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilutions (if necessary): Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations. This can help in achieving very low final concentrations accurately.
-
Final Dilution: Dilute the stock or intermediate solution into the appropriate volume of pre-warmed (37°C) cell culture medium or assay buffer to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the working solution should be kept to a minimum (typically ≤ 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause shearing of cellular components if added directly to cells.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound. This is crucial for accurately assessing the effects of the compound itself.
Storage and Stability
Proper storage is essential to maintain the stability and activity of this compound solutions.
| Solution Type | Storage Temperature | Duration | Storage Conditions |
| Solid Powder | -20°C | Long-term | Tightly sealed container, dry, protected from light. |
| DMSO Stock Solution (10 mM) | -20°C | Up to 1 month | Aliquoted, tightly sealed vials, protected from light. |
| -80°C | Up to 6 months | Aliquoted, tightly sealed vials, protected from light. | |
| Aqueous Working Solutions | 2-8°C | Use immediately | Prepare fresh for each experiment. Avoid storage. |
Note: It is strongly recommended to avoid repeated freeze-thaw cycles of the DMSO stock solution. For optimal results, prepare fresh working solutions from a thawed aliquot for each experiment.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing this compound solutions and the signaling pathway it antagonizes.
Caption: Workflow for the preparation of this compound solutions.
(±)-LY-426965 acts as an antagonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR). In its typical signaling cascade, the binding of an agonist (like serotonin) to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). (±)-LY-426965 blocks this action.
Caption: Antagonistic action of (±)-LY-426965 at the 5-HT1A receptor signaling pathway.
Disclaimer
This document is intended for research use only. The information provided is based on currently available data and should be used as a guide. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to conduct all experiments in a safe and appropriate manner.
Application Notes and Protocols for Measuring the Effects of (±)-LY-426965 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-LY-426965 dihydrochloride is the racemic form of LY-426965, a potent and selective antagonist of the 5-HT1A receptor. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system involved in the modulation of mood, anxiety, and cognition. As an antagonist, this compound blocks the receptor, preventing its activation by the endogenous ligand serotonin. This action can lead to various downstream cellular and physiological effects.
These application notes provide a comprehensive overview of the techniques and detailed protocols for characterizing the pharmacological effects of this compound and other 5-HT1A receptor antagonists. The methodologies cover in vitro receptor binding and functional assays, as well as in vivo electrophysiological, neurochemical, and behavioral assessments.
5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins. Antagonism of this receptor by compounds like this compound prevents the initiation of these downstream signaling cascades.
In Vitro Assays
In vitro assays are fundamental for determining the binding affinity and functional activity of this compound at the 5-HT1A receptor.
Data Presentation: In Vitro Characterization of a 5-HT1A Antagonist
The following tables summarize typical quantitative data for a well-characterized 5-HT1A antagonist, WAY-100635, which can be used as a reference for studies with this compound.
Table 1: Radioligand Binding Affinity
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| WAY-100635 | [3H]8-OH-DPAT | Rat Hippocampus | 0.84 | |
| WAY-100635 | [3H]WAY-100635 | Rat Brain Membranes | 0.10 | [1] |
| (±)-LY-426965 | - | - | - | - |
Table 2: Functional Antagonist Potency
| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| cAMP Inhibition | 8-OH-DPAT | CHO-h5-HT1A | - | [2] |
| [35S]GTPγS Binding | 5-HT | CHO-h5-HT1A | - | [3] |
| Electrophysiology (Hippocampal CA1) | 5-HT | Rat Brain Slices | 1.3 | [4] |
Experimental Protocols: In Vitro Assays
Protocol 1: Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from rat hippocampus or cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen membrane preparations on ice. Dilute to the desired protein concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Competition: Serial dilutions of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Inhibition Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Agonist: 8-OH-DPAT or Serotonin.
-
Test Compound: this compound.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase).
-
cAMP Detection Kit: HTRF, AlphaScreen, or ELISA-based kit.
-
Equipment: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Culture cells to near confluency in 384-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound. Prepare a fixed concentration of the agonist (typically the EC80).
-
Assay:
-
Pre-incubate the cells with the dilutions of this compound for 15-30 minutes.
-
Add the agonist in the presence of a fixed concentration of forsklin.
-
Incubate for the time specified by the cAMP detection kit manufacturer.
-
-
Detection: Add the cAMP detection reagents according to the kit's protocol.
-
Measurement: Read the plate on a suitable plate reader.
-
Data Analysis:
-
Convert raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 3: [35S]GTPγS Binding Assay
This assay directly measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. An antagonist will inhibit the agonist-stimulated [35S]GTPγS binding.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: 5-HT.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
GDP: To ensure G-proteins are in an inactive state at baseline.
-
Equipment: 96-well filter plates, vacuum manifold, scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT agonist (EC90) to stimulate the receptor.
-
[35S]GTPγS Addition: Add [35S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.
-
Counting: Dry the filters and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the specific [35S]GTPγS binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting inhibition curve.
-
In Vivo Assays
In vivo studies are essential to understand the effects of this compound in a complex physiological system.
Data Presentation: In Vivo Effects of a 5-HT1A Antagonist
The following tables provide examples of data that can be generated from in vivo studies using a 5-HT1A antagonist.
Table 3: Electrophysiology - Effect on Dorsal Raphe Neuron Firing
| Treatment | Dose (mg/kg, i.v.) | Change in Firing Rate | Antagonism of 8-OH-DPAT | Reference |
| WAY-100635 | 0.01 - 0.1 | No intrinsic effect | Yes | [5] |
| (±)-LY-426965 | - | - | - | - |
Table 4: Microdialysis - Effect on Extracellular 5-HT Levels
| Treatment | Brain Region | Effect on Basal 5-HT | Antagonism of Agonist-Induced Changes | Reference |
| WAY-100635 | Median Raphe Nucleus | No change | Reverses 8-OH-DPAT-induced decrease | [6] |
| (±)-LY-426965 | - | - | - | - |
Table 5: Behavioral Models - Anxiety and Depression
| Behavioral Test | Species | Effect of 5-HT1A Knockout/Antagonist | Measured Parameter | Reference |
| Elevated Plus Maze | Mouse | Increased anxiety | Decreased time in open arms | [7][8] |
| Open Field Test | Mouse | Increased anxiety-like behavior | Decreased time in center | [7][8] |
| Forced Swim Test | Mouse | Antidepressant-like effect | Decreased immobility time | [9] |
Experimental Protocols: In Vivo Assays
Protocol 4: In Vivo Electrophysiology (Single-Unit Recording)
This protocol measures the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus of anesthetized rats.
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Lower a recording microelectrode into the dorsal raphe nucleus.
-
Identify and record the spontaneous firing of a single 5-HT neuron.
-
Establish a stable baseline firing rate for at least 5 minutes.
-
Administer this compound intravenously or intraperitoneally.
-
Record the change in firing rate. A silent antagonist is expected to have no effect on its own.
-
To confirm antagonist activity, subsequently administer a 5-HT1A agonist (e.g., 8-OH-DPAT) and observe if this compound blocks the typical agonist-induced suppression of firing.
Protocol 5: In Vivo Microdialysis
This technique measures the concentration of neurotransmitters, such as serotonin, in the extracellular space of specific brain regions in freely moving animals.
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus or prefrontal cortex) and allow the animal to recover.
-
On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples to determine the basal extracellular 5-HT levels.
-
Administer this compound.
-
Continue collecting dialysate samples and measure 5-HT concentrations using HPLC with electrochemical detection.
-
Analyze the percentage change in extracellular 5-HT from baseline. An antagonist may block the inhibitory effect of endogenous serotonin on its own release, potentially leading to an increase in extracellular 5-HT.
Protocol 6: Behavioral Models
Behavioral tests are used to assess the anxiolytic (anxiety-reducing) or antidepressant-like effects of this compound.
-
Elevated Plus Maze (Anxiety): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Place the animal in the center of the plus-shaped maze, which has two open and two closed arms.
-
Allow the animal to explore for 5 minutes.
-
Record the time spent in and the number of entries into each arm.
-
-
Forced Swim Test (Depression): This test is based on the principle of behavioral despair. Antidepressant compounds reduce the amount of time the animal spends immobile.
-
Place the animal in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a 6-minute test session.
-
Administer this compound prior to the test and compare the immobility time to a vehicle-treated control group.
-
Conclusion
The comprehensive characterization of this compound requires a multi-faceted approach. The in vitro assays described provide crucial data on the compound's affinity and functional potency at the 5-HT1A receptor. The in vivo techniques are essential for understanding its effects on neuronal activity, neurochemistry, and behavior in a physiological context. The protocols and data presented here serve as a guide for researchers to effectively measure and interpret the effects of this and other 5-HT1A receptor antagonists.
References
- 1. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential modulation by GTPγS of agonist and inverse agonist binding to h5-HT1A receptors revealed by [3H]-WAY100,635 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Electrophysiological comparison of 5-Hydroxytryptamine1A receptor antagonists on dorsal raphe cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of 5-HT1A receptors in animal tests of anxiety and depression: evidence from genetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application of (±)-LY-426965 Dihydrochloride in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-LY-426965 dihydrochloride is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of neurological and psychiatric disorders.[1][2] Its utility as a research tool is significant, particularly in the context of high-throughput screening (HTS) for the discovery and characterization of novel 5-HT1A receptor modulators. These application notes provide a comprehensive overview of the use of this compound in HTS campaigns, including detailed experimental protocols and data presentation guidelines. The (S)-(+)-enantiomer of LY-426965 is known to exhibit higher antagonistic activity compared to the (R)-(-)-enantiomer.[1]
Mechanism of Action and Signaling Pathway
The 5-HT1A receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, 5-HT1A receptor activation can modulate the activity of other signaling pathways, including the MAPK/ERK pathway, and can trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate G protein-independent signaling. As an antagonist, this compound blocks these agonist-induced signaling events.
Data Presentation
The following tables summarize the key in vitro pharmacological data for LY-426965. This data is essential for designing and interpreting HTS experiments.
Table 1: Binding Affinity of LY-426965
| Assay Type | Radioligand | Preparation | Species | Ki (nM) |
| [³⁵S]GTPγS Binding | [³⁵S]GTPγS | Human 5-HT1A Receptor | Human | 3.07[1] |
Table 2: Functional Activity of LY-426965 (Hypothetical Data for Illustrative Purposes)
| Assay Type | Agonist | Cell Line | Parameter | Value (nM) |
| cAMP Inhibition Assay | 5-HT | CHO-h5-HT1A | IC₅₀ | 10.5 |
| β-Arrestin Recruitment | 5-HT | U2OS-h5-HT1A-βarr2 | IC₅₀ | 25.2 |
Experimental Protocols
Detailed methodologies for key HTS assays are provided below. These protocols are adaptable to 384- and 1536-well formats for high-throughput applications.
Protocol 1: [³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Antagonists
This assay measures the ability of a compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the 5-HT1A receptor.
Materials:
-
Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP (Guanosine 5'-diphosphate)
-
5-HT (Serotonin) or other 5-HT1A agonist
-
This compound (or test compounds)
-
Scintillation cocktail
-
Glass fiber filter mats (e.g., Whatman GF/C)
-
Multi-well plate harvester
-
Scintillation counter
Workflow:
References
Application Notes and Protocols for (±)-LY-426965 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed safety and handling guidelines for (±)-LY-426965 dihydrochloride, a selective 5-HT1A receptor antagonist. The information is intended to ensure safe laboratory practices and proper use of this compound in research settings.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as with any chemical compound, it is essential to follow standard laboratory safety procedures.
1.1. Personal Protective Equipment (PPE)
While no special measures are required, the use of standard personal protective equipment is recommended to minimize exposure.[1] This includes:
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: Wear a laboratory coat.
1.2. General Handling Precautions
-
Avoid inhalation of dust.
-
Avoid contact with eyes and skin.
-
Handle in a well-ventilated area.
-
Wash hands thoroughly after handling.
1.3. Storage
-
Store in a tightly closed container.[1]
-
Keep in a dry and cool place.
1.4. First Aid Measures
-
After inhalation: Move to fresh air. If any symptoms occur, consult a physician.[1]
-
After skin contact: Wash off with soap and plenty of water. The product is generally not expected to cause skin irritation.[1]
-
After eye contact: Rinse thoroughly with plenty of water for several minutes.[1]
-
After ingestion: If symptoms persist, consult a doctor.[1]
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₂₈H₄₀Cl₂N₂O₂ |
| Molecular Weight | 507.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, no quantitative data on acute or chronic toxicity, such as LD50 or LC50 values, are available. It is recommended to handle this compound with the care due to a substance of unknown toxicity.
Experimental Protocols
4.1. Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required concentration and volume of the stock solution. For example, to prepare a 10 mM stock solution.
-
Calculate the required mass of this compound.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: Mass = 0.010 mol/L x 0.001 L x 507.5 g/mol = 0.005075 g = 5.075 mg
-
-
Weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or on a dedicated weighing station.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO to 5.075 mg of the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Visualizations
Caption: General laboratory safety workflow for handling chemical compounds.
References
Troubleshooting & Optimization
Troubleshooting (±)-LY-426965 dihydrochloride assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (±)-LY-426965 dihydrochloride. The information is tailored to address common sources of variability and unexpected results in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a racemic mixture of LY-426965, which is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] While structurally related compounds may have activity at other receptors, the primary and well-characterized activity of LY-426965 is as a 5-HT1A antagonist.
Q2: I've seen literature suggesting mGluR2/3 agonism for related compounds. Could this compound have off-target effects at mGluR2/3?
A2: While the primary target is the 5-HT1A receptor, off-target effects are a possibility with any small molecule, especially at higher concentrations. Due to some structural similarities with mGluR2/3 ligands, it is prudent to consider potential off-target activity. If your results are inconsistent with 5-HT1A antagonism, we recommend performing counter-screening assays using cell lines expressing mGluR2 or mGluR3 to rule out any confounding effects.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare stock solutions in a suitable solvent like DMSO and store in aliquots at -20°C to minimize freeze-thaw cycles. The dihydrochloride salt form generally enhances aqueous solubility and stability.
Q4: What are typical affinity (Ki) and potency (IC50) values I should expect for this compound?
A4: The affinity and potency of this compound can vary depending on the assay format and conditions. However, it is a high-potency antagonist. A reported Ki value for LY-426965 in a [³⁵S]GTPγS binding assay is approximately 3.07 nM. IC50 values in functional assays will be influenced by the specific assay conditions, such as agonist concentration and cell type. Please refer to the data tables below for expected ranges for 5-HT1A antagonists.
Troubleshooting Guides
Issue 1: High Background or Low Signal-to-Noise Ratio
Q: My assay has a very high background signal, or the window between my positive and negative controls is too small. What are the common causes and solutions?
A: High background and a low signal-to-noise ratio can obscure real effects and lead to high variability. Here are some common culprits and troubleshooting steps:
-
Non-Specific Binding: The compound or radioligand may be binding to components of the assay other than the target receptor.
-
Solution: Optimize blocking agents (e.g., BSA) in your assay buffer. In radioligand binding assays, ensure that the concentration of the competing non-labeled ligand is sufficient to define non-specific binding accurately.
-
-
Poor Reagent Quality: Degradation of reagents, including the compound, agonist, or detection antibodies, can lead to poor performance.
-
Solution: Ensure all reagents are within their expiration dates and have been stored correctly. Prepare fresh dilutions of compounds and agonists for each experiment.
-
-
Cell Health and Density: Unhealthy or inconsistently plated cells can result in a variable and low-level response.
-
Solution: Optimize cell density to achieve the best assay window. Ensure cells are healthy and evenly distributed in the assay plates.
-
-
Sub-optimal Assay Conditions: Incubation times, temperature, and buffer composition can all affect assay performance.
-
Solution: Systematically optimize these parameters. For functional assays, ensure the stimulation time is sufficient to reach equilibrium.
-
Issue 2: High Variability Between Replicate Wells or Experiments
Q: I am observing significant variability in my results, both within the same experiment and between different experimental runs. How can I improve the reproducibility of my assay?
-
Inconsistent Sample Preparation: Errors in pipetting, serial dilutions, or cell plating are major sources of variability.
-
Solution: Use calibrated pipettes and pay close attention to pipetting technique. Prepare master mixes of reagents where possible to reduce pipetting steps. Ensure even cell suspension when plating.
-
-
Edge Effects in Assay Plates: Wells on the outer edges of a microplate can be subject to temperature and evaporation gradients, leading to different results compared to the inner wells.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media to create a more uniform environment for the inner wells.
-
-
Fluctuations in Assay Conditions: Minor day-to-day variations in temperature, incubation times, or reagent preparation can lead to inter-experimental variability.
-
Solution: Strictly adhere to the validated standard operating procedure (SOP) for the assay. Document all steps and any deviations.
-
-
Compound Stability: The stability of this compound in your assay buffer may be a factor.
-
Solution: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Assess the stability of the compound in your assay buffer over the time course of the experiment if variability persists.
-
Issue 3: Unexpected or Contradictory Results
Q: My results are not what I expected for a 5-HT1A antagonist. For example, I see partial agonism or my in vitro and in vivo results don't correlate. What could be the reason?
A: Unexpected results can be frustrating, but they often provide valuable insights into the pharmacology of the compound and the biological system being studied.
-
Receptor Affinity States: 5-HT1A receptors can exist in high- and low-affinity states for agonists. Antagonists may bind to both states, but the proportion of these states can vary between cell lines and native tissues, potentially affecting the observed pharmacology.
-
Solution: Be aware that the binding profile and functional effects can be context-dependent. Consider using different cell lines or tissue preparations to investigate this.
-
-
Off-Target Effects: As discussed in the FAQs, at higher concentrations, this compound may interact with other receptors.
-
Solution: Perform a dose-response study to see if the unexpected effect is only present at high concentrations. Use a structurally different 5-HT1A antagonist as a control to confirm that the observed effect is specific to 5-HT1A antagonism. If mGluR2/3 activity is suspected, use a selective mGluR2/3 antagonist in combination with this compound to see if the unexpected effect is blocked.
-
-
Functional Selectivity (Biased Agonism): While LY-426965 is characterized as a neutral antagonist, some compounds can act as biased agonists, blocking one signaling pathway (e.g., G-protein signaling) while activating another (e.g., β-arrestin recruitment).
-
Solution: If possible, use multiple functional readouts to assess the compound's activity on different signaling pathways downstream of the 5-HT1A receptor.
-
-
In Vitro vs. In Vivo Discrepancies: A lack of correlation between in vitro and in vivo results can be due to factors such as metabolism, bioavailability, and blood-brain barrier penetration of the compound in the in vivo model.
-
Solution: Investigate the pharmacokinetic and pharmacodynamic properties of this compound in your in vivo model.
-
Data Presentation
Table 1: Representative Pharmacological Data for 5-HT1A Receptor Antagonists
| Parameter | Typical Range | Assay Type | Notes |
| Ki (nM) | 0.5 - 20 | Radioligand Binding | Measures the affinity of the antagonist for the receptor. |
| IC50 (nM) | 1 - 100 | Functional (cAMP) | Measures the concentration of antagonist that inhibits 50% of the agonist response. Dependent on agonist concentration. |
| IC50 (nM) | 1 - 100 | Functional (GTPγS) | Measures the concentration of antagonist that inhibits 50% of the agonist-stimulated GTPγS binding. |
| IC50 (nM) | 10 - 500 | Functional (Ca²⁺) | Measures the concentration of antagonist that inhibits 50% of the agonist-induced calcium mobilization (in cells co-expressing a suitable G-protein). |
Note: These are general ranges and the actual values for this compound may vary depending on the specific experimental conditions.
Table 2: Assay Quality Control Metrics
| Metric | Acceptable Range | Good to Excellent | Description |
| Signal-to-Background (S/B) | > 2 | > 5 | The ratio of the signal from the positive control to the signal from the negative control. |
| Z'-Factor | 0 - 0.5 | 0.5 - 1.0 | A statistical measure of assay quality that takes into account both the signal window and the data variability. An assay with a Z'-factor > 0.5 is considered suitable for high-throughput screening.[2][3] |
Experimental Protocols
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing human 5-HT1A receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
This compound.
-
Non-specific binding control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Thaw and resuspend the cell membranes in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and 10 µM serotonin.
-
Competition: Assay buffer, radioligand, cell membranes, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay for 5-HT1A Antagonism
Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced changes in cAMP levels.
Materials:
-
Cells expressing human 5-HT1A receptors (e.g., CHO or HEK293).
-
5-HT1A receptor agonist (e.g., 5-CT or 8-OH-DPAT).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
Procedure:
-
Cell Plating: Plate the cells in a suitable assay plate (e.g., 384-well) and allow them to attach overnight.
-
Antagonist Pre-incubation: Add serial dilutions of this compound to the cells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist (typically the EC80) in the presence of forskolin to all wells except the negative control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response, using non-linear regression.
-
Visualizations
Caption: Troubleshooting workflow for addressing assay variability.
Caption: Canonical signaling pathway of the 5-HT1A receptor.
Caption: Potential off-target signaling via mGluR2/3 receptors.
References
Technical Support Center: Optimizing (±)-LY-426965 Dihydrochloride Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (±)-LY-426965 dihydrochloride in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT1A receptor.[1] It binds to the 5-HT1A receptor and blocks the effects of the endogenous ligand, serotonin, and other 5-HT1A agonists. The "(±)" designation indicates that it is a racemic mixture, containing both the (S)-(+)- and (R)-(-)-enantiomers.
Q2: What is the significance of the dihydrochloride salt form?
A2: The dihydrochloride salt form of (±)-LY-426965 is used to enhance its solubility and stability, which is particularly beneficial for creating stock solutions and for use in aqueous buffers during experiments.
Q3: What is a good starting concentration for my in vitro experiments?
A3: A good starting point for determining the optimal concentration of this compound is its inhibitory constant (Ki). The reported Ki for this compound at the human 5-HT1A receptor is approximately 3.07 nM. For initial experiments, a concentration range of 1 nM to 1 µM is recommended to establish a dose-response curve.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C to minimize freeze-thaw cycles. For aqueous working solutions, it is advisable to prepare them fresh on the day of the experiment.
Troubleshooting Guide
Issue 1: I am not observing any antagonist activity in my cell-based functional assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Troubleshooting Step: Ensure you are using a sufficient concentration to antagonize the agonist. Perform a dose-response experiment with a wide concentration range of this compound (e.g., 0.1 nM to 10 µM) against a fixed concentration of a known 5-HT1A agonist.
-
-
Possible Cause 2: Agonist Concentration is too High.
-
Troubleshooting Step: The concentration of the 5-HT1A agonist used in your assay may be too high, making it difficult for the antagonist to compete effectively. Try reducing the agonist concentration to its EC50 or EC80 value to increase the sensitivity of the assay to antagonism.
-
-
Possible Cause 3: Compound Degradation.
-
Troubleshooting Step: Ensure that your stock solution of this compound has been stored correctly and has not degraded. If in doubt, prepare a fresh stock solution. Repeated freeze-thaw cycles can lead to degradation.
-
Issue 2: I am observing unexpected or paradoxical effects, such as a decrease in 5-HT1A receptor expression after chronic antagonist treatment.
-
Possible Cause: Receptor Downregulation.
-
Troubleshooting Step: While antagonists are classically expected to upregulate receptors, some 5-HT1A antagonists can cause receptor internalization and subsequent downregulation.[2] This can be investigated by performing western blotting or immunocytochemistry to quantify receptor protein levels after treatment. Consider the duration of your experiment, as chronic exposure is more likely to induce such effects.
-
Issue 3: My in vitro results with this compound are not translating to my in vivo experiments.
-
Possible Cause 1: Pharmacokinetic Properties.
-
Troubleshooting Step: The bioavailability, metabolism, and blood-brain barrier penetration of the compound can significantly differ between in vitro and in vivo settings.[2] Review available literature on the pharmacokinetic profile of (±)-LY-426965 or similar compounds.
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Step: While (±)-LY-426965 is a selective 5-HT1A antagonist, at higher concentrations, it may interact with other receptors or targets in vivo.[2] Consider performing a broader panel of receptor binding assays to identify potential off-target interactions that could explain the observed in vivo phenotype.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀Cl₂N₂O₂ | MedChemExpress |
| Molecular Weight | 507.54 g/mol | MedChemExpress |
| Target | 5-HT1A Receptor | [1] |
| Activity | Antagonist | [1] |
| Ki (human 5-HT1A) | ~3.07 nM | |
| Solubility | DMSO |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration Range | Notes |
| Radioligand Binding Assay (Competition) | 0.1 nM - 1 µM | To determine the IC50 and Ki of this compound. |
| cAMP Functional Assay (Antagonist Mode) | 1 nM - 10 µM | To measure the inhibition of agonist-induced changes in cAMP levels. |
| ERK Phosphorylation Assay (Antagonist Mode) | 10 nM - 10 µM | To assess the blockade of agonist-stimulated ERK activation. |
Experimental Protocols
Protocol 1: 5-HT1A Receptor Radioligand Competition Binding Assay
This protocol describes how to determine the inhibitory constant (Ki) of this compound.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from HEK293 or CHO cells)
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist)
-
This compound
-
Non-specific binding control: 10 µM Serotonin
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the diluted cell membranes.
-
Non-specific Binding: Add assay buffer, the radioligand, the non-specific binding control (10 µM Serotonin), and the diluted cell membranes.
-
Competition: Add assay buffer, the radioligand, serial dilutions of this compound (e.g., from 0.1 nM to 1 µM), and the diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (Antagonist Mode)
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293)
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA)
-
96- or 384-well white opaque plates
Procedure:
-
Cell Culture: Culture the 5-HT1A expressing cells according to standard protocols. The day before the assay, seed the cells into a 96- or 384-well plate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the 5-HT1A agonist in assay buffer.
-
Assay Procedure:
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Add the 5-HT1A agonist at a fixed concentration (e.g., its EC80) to all wells except the basal control.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production. The concentration of forskolin should be optimized to produce a robust signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis:
-
The signal is typically inversely proportional to the cAMP concentration.
-
Plot the assay signal against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP response.
-
Mandatory Visualizations
Caption: Canonical 5-HT1A receptor signaling pathway and the antagonistic action of (±)-LY-426965.
Caption: Logical workflow for optimizing this compound concentration in experiments.
References
(±)-LY-426965 dihydrochloride degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of (±)-LY-426965 dihydrochloride and best practices for its prevention. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it supplied as a dihydrochloride salt?
This compound is a racemate of LY-426965, which acts as a potent and selective 5-HT1A receptor antagonist.[1] The dihydrochloride salt form is utilized to enhance the compound's aqueous solubility and stability, which is crucial for research purposes, particularly for in vivo studies.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C under an inert atmosphere.[1] Stock solutions, typically prepared in DMSO, should also be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1][2]
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, compounds with similar chemical structures are often susceptible to the following degradation mechanisms:
-
Hydrolysis: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions.[3][4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[4][5][6]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the molecule.[4][5][6]
Q4: How can I assess the stability of my this compound solution?
The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] These methods can separate the parent compound from any degradation products, allowing for quantification of its purity over time.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of the compound in solution. | - Prepare fresh solutions before each experiment. - Minimize the time the compound spends in aqueous solutions or cell culture media before use. - Verify the purity of your stock solution using HPLC or LC-MS. |
| Precipitation observed when diluting a DMSO stock solution into an aqueous buffer. | Lower solubility of the free base in aqueous solutions. | - Perform a stepwise dilution of the DMSO stock into the aqueous buffer. - Consider the use of a co-solvent, such as polyethylene glycol (PEG) or ethanol, if compatible with your experimental setup.[2] |
| Discoloration of the solid compound or solution over time. | Potential photodegradation or oxidation. | - Store the solid compound and solutions in light-resistant containers (e.g., amber vials) or protected from light. - For sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[5] |
Experimental Protocols
To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M HCl before analysis.[5]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature for a defined period (e.g., 24 hours).
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp or direct sunlight) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 105°C) for a defined period.[8]
-
-
Analysis: Analyze the stressed samples and a control sample (stored under recommended conditions) by a stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.
Visualizations
Below are diagrams illustrating key concepts related to the handling and analysis of this compound.
Caption: A workflow diagram illustrating the key steps to prevent the degradation of this compound.
Caption: A flowchart outlining the experimental workflow for a forced degradation study of this compound.
References
- 1. (+/-)-LY 426965 dihydrochloride | 228418-81-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with (±)-LY-426965 dihydrochloride solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of (±)-LY-426965 dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. As an antagonist, it blocks the receptor, preventing its activation by the endogenous ligand serotonin. This action modulates downstream signaling pathways.
Q2: What are the known solubility properties of this compound?
Q3: I am having trouble dissolving this compound in an aqueous buffer. What should I do?
A3: For aqueous-based experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be diluted into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent in your aqueous solution is low (typically <0.5%) to avoid affecting your experiment.
Q4: How should I store the stock solution of this compound?
A4: Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles. It is generally recommended to store stock solutions at -20°C or -80°C for long-term stability. Always refer to the manufacturer's specific storage recommendations provided with the compound.
Solubility Data
While specific quantitative solubility data for this compound in water and ethanol is not publicly available, the following table provides the known solubility in DMSO and general guidance for other common solvents based on the properties of similar dihydrochloride compounds.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[1] | Recommended for preparing high-concentration stock solutions. |
| Water | Sparingly Soluble (Estimated) | Solubility is expected to be pH-dependent. Acidic conditions may improve solubility. |
| Ethanol | Sparingly Soluble (Estimated) | May require sonication or gentle warming to aid dissolution. |
| Phosphate-Buffered Saline (PBS) | Very Sparingly Soluble (Estimated) | For final dilutions, prepare a stock in DMSO first. |
Troubleshooting Guide for Common Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The final concentration of the compound exceeds its solubility limit in the aqueous buffer. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Decrease Final Concentration: Perform a serial dilution to find the maximum soluble concentration in your specific buffer. 2. Optimize Co-solvent Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed a level that would be toxic to cells (typically <0.5%). |
| Compound Does Not Dissolve in Organic Solvent | The compound may require more energy to dissolve. The solvent may have absorbed moisture, reducing its solvating power. | 1. Aid Dissolution: Use a vortex mixer to agitate the solution. Gentle warming (to 37°C) or sonication in a water bath can also be effective. 2. Use Anhydrous Solvent: Ensure you are using a fresh, anhydrous (water-free) organic solvent. |
| Inconsistent Results Between Experiments | Incomplete initial dissolution of the stock solution. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | 1. Ensure Complete Dissolution: Visually inspect the stock solution to ensure no solid particles remain before making dilutions. 2. Proper Aliquoting and Storage: Aliquot stock solutions into single-use volumes and store them at the recommended temperature to maintain stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Weigh: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of the compound. For a 10 mM stock solution, the required mass can be calculated using the molecular weight of this compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Label each aliquot with the compound name, concentration, and date of preparation. Store at -20°C or as recommended by the supplier.
Protocol 2: General Procedure for Solubility Determination (Shake-Flask Method)
This protocol provides a general method to estimate the solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Water, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Separate Solid and Liquid Phases: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample the Supernatant: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute and Quantify: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of this compound in the diluted sample.
-
Calculate Solubility: Back-calculate the concentration in the original supernatant to determine the solubility of the compound in the chosen solvent.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining compound solubility using the shake-flask method.
Signaling Pathway of 5-HT1A Receptor Antagonism
Caption: Simplified signaling cascade following 5-HT1A receptor antagonism.
References
Technical Support Center: Enhancing the In Vivo Efficacy of (±)-LY-426965 Dihydrochloride
Welcome to the technical support center for (±)-LY-426965 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the in vivo efficacy of this selective 5-HT1A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the serotonin 1A (5-HT1A) receptor. Its mechanism of action involves blocking the binding of serotonin to these receptors, thereby modulating serotonergic neurotransmission. The "(±)" indicates it is a racemic mixture, and it's important to note that often one enantiomer is more active than the other. The dihydrochloride salt form is utilized to improve the compound's aqueous solubility and stability for research applications.
Q2: I'm observing lower than expected efficacy in my animal model. What are the common initial hurdles?
Low in vivo efficacy can stem from several factors, broadly categorized as issues with the compound's formulation, its pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion), or its interaction with the biological target in the complex in vivo environment. A logical troubleshooting approach is essential.
Q3: How critical is the formulation for the in vivo performance of this compound?
Formulation is a critical first step. Due to the often poor aqueous solubility of small molecules, an appropriate vehicle is necessary to ensure the compound is in a bioavailable form upon administration. The dihydrochloride salt improves water solubility, but further formulation strategies may be required depending on the administration route.
Q4: Can the route of administration impact the efficacy of this compound?
Absolutely. The route of administration (e.g., oral, intravenous, intraperitoneal) significantly influences the absorption and bioavailability of a drug. For CNS targets, bypassing first-pass metabolism through non-oral routes might initially provide higher systemic exposure.
Q5: How do I know if the compound is reaching its target in the central nervous system (CNS)?
Confirming CNS penetration is crucial. This typically involves measuring the concentration of the drug in the brain and comparing it to the plasma concentration. A low brain-to-plasma ratio can indicate poor blood-brain barrier (BBB) penetration, which is a common reason for the lack of efficacy of CNS-targeted drugs.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Instability
Symptoms:
-
Precipitation of the compound in the vehicle upon standing.
-
Inconsistent results between experimental cohorts.
-
Low bioavailability after oral administration.
Troubleshooting Workflow:
Interpreting unexpected results with (±)-LY-426965 dihydrochloride
Welcome to the technical support center for (±)-LY-426965 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this compound.
This compound is a potent 5-HT1A receptor antagonist. [1][2][3][4][5] It is crucial to note that this compound is not a metabotropic glutamate receptor 2/3 (mGlu2/3) agonist. Unexpected results may arise if the experimental design is based on the incorrect pharmacological target. This guide will address potential discrepancies and provide solutions for experiments involving 5-HT1A receptor antagonism.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound yielded no observable effect. What are the possible reasons?
A1: A lack of effect can stem from several factors, ranging from experimental design to the specific biological context. Here are some key areas to investigate:
-
Incorrect Receptor System: Verify that your experimental model expresses functional 5-HT1A receptors. The lack of these receptors will nullify the effect of a specific antagonist.
-
Agonist Co-administration: As a 5-HT1A antagonist, this compound works by blocking the action of 5-HT1A agonists (like serotonin or 8-OH-DPAT). Its effects may only be apparent when there is a tonic or phasic activation of the 5-HT1A receptor. Consider co-administering a 5-HT1A agonist to unmask the antagonistic properties of your compound.
-
Dosage and Concentration: Ensure that the concentration of this compound is appropriate for your experimental system. Refer to the dose-response curves from literature or perform a dose-ranging study.
-
Compound Stability and Solubility: Confirm the stability of the compound in your experimental buffer and ensure it is fully solubilized. Improper storage or handling can lead to degradation.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, potentially masking the effects of a subsequent antagonist. Review your experimental timeline and pre-treatment conditions.
Q2: I observed a paradoxical or unexpected effect with this compound. For example, an anxiogenic response where an anxiolytic one was expected. Why might this happen?
A2: Paradoxical effects with 5-HT1A receptor ligands are not uncommon and can be highly informative. Here are some potential explanations:
-
Autoreceptor vs. Postsynaptic Receptor Blockade: 5-HT1A receptors exist as both presynaptic autoreceptors on serotonin neurons and as postsynaptic receptors on other neurons.
-
Blockade of presynaptic autoreceptors can lead to an increase in serotonin release, which can then act on other serotonin receptors (e.g., 5-HT2A, 5-HT7), leading to complex downstream effects that may be contrary to the expected outcome of postsynaptic 5-HT1A blockade.[6][7]
-
The net effect depends on the balance of pre- and postsynaptic 5-HT1A receptor activity in the specific brain region being studied.
-
-
Interaction with other Neurotransmitter Systems: The serotonergic system is intricately linked with other systems, notably the glutamatergic and dopaminergic systems.
-
Baseline Activity of the Serotonergic System: The effect of a 5-HT1A antagonist can be highly dependent on the baseline firing rate of serotonergic neurons and the ambient levels of serotonin. In a system with low serotonergic tone, the effect of an antagonist may be minimal or different from a system with high tone.
Q3: Could my unexpected results be due to off-target effects of this compound?
A3: While (±)-LY-426965 is reported to be a selective 5-HT1A antagonist, all compounds have the potential for off-target effects, especially at higher concentrations.
-
Consult Selectivity Data: Review the literature for studies that have profiled the selectivity of (±)-LY-426965 against a panel of other receptors and enzymes.
-
Use Multiple Antagonists: To confirm that the observed effect is indeed mediated by 5-HT1A receptor blockade, use a structurally different 5-HT1A antagonist (e.g., WAY-100635) as a control. If both compounds produce the same effect, it is more likely to be a 5-HT1A-mediated phenomenon.
-
Consider Enantiomers: (±)-LY-426965 is a racemate. The two enantiomers, (S)-(+)-LY426965 and (R)-(-)-LY426965, may have different potencies and selectivities. The less active R-(-)-enantiomer can be used as a control to investigate stereospecific effects.[11]
Troubleshooting Guides
Problem: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Animal Models | Ensure consistent age, sex, and strain of animals. Acclimatize animals to the experimental conditions. |
| Inconsistent Compound Preparation | Prepare fresh solutions of this compound for each experiment. Use a consistent solvent and sonicate if necessary to ensure complete dissolution. |
| Circadian Rhythm Effects | Conduct experiments at the same time of day to minimize variability due to circadian fluctuations in neurotransmitter levels. |
| Assay Conditions | Standardize all assay parameters, including incubation times, temperatures, and buffer compositions. |
Problem: Unexpected Cellular Response in vitro
| Potential Cause | Troubleshooting Step |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered receptor expression. Use low-passage cells. |
| Serum and Media Components | Components in the cell culture media or serum may interact with the compound or the receptor. Test the effect of the compound in serum-free media if possible. |
| Receptor Dimerization | 5-HT1A receptors can form homodimers or heterodimers with other receptors, which can alter their pharmacological properties. This is an intrinsic property of the system and may require more advanced biophysical techniques to investigate. |
Experimental Protocols
Key Experiment: In Vivo Antagonism of 8-OH-DPAT-induced Hypothermia
This protocol is a standard method to confirm the in vivo efficacy of a 5-HT1A antagonist.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in a temperature-controlled room (22 ± 1°C) for at least one week before the experiment.
-
Baseline Temperature: Measure the baseline rectal temperature of each animal.
-
Compound Administration:
-
Administer this compound (e.g., 0.1, 0.3, 1 mg/kg, i.p.) or vehicle.
-
30 minutes later, administer the 5-HT1A agonist 8-OH-DPAT (0.3 mg/kg, s.c.).
-
-
Temperature Measurement: Measure rectal temperature at 30, 60, 90, and 120 minutes after 8-OH-DPAT administration.
-
Data Analysis: Compare the change in body temperature from baseline in the vehicle-treated group versus the this compound-treated groups. A successful antagonism will show a dose-dependent attenuation of the 8-OH-DPAT-induced hypothermia.
Visualizing Key Concepts
Signaling Pathway of 5-HT1A Receptor
Caption: Simplified signaling of pre- and postsynaptic 5-HT1A receptors and antagonism by (±)-LY-426965.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with (±)-LY-426965.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Loss of Adult 5-HT1A Autoreceptors Results in a Paradoxical Anxiogenic Response to Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of 5-HT(1A) receptors uncovers an excitatory effect of SSRIs on 5-HT neuronal activity, an action probably mediated by 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin-1A receptor stimulation mediates effects of a metabotropic glutamate 2/3 receptor antagonist, 2S-2-amino-2-(1S,2S-2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid (LY341495), and an N-methyl-D-aspartate receptor antagonist, ketamine, in the novelty-suppressed feeding test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antidepressant Effects of an mGlu2/3 Receptor Antagonist and Ketamine Require AMPA Receptor Stimulation in the mPFC and Subsequent Activation of the 5-HT Neurons in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1A receptor stimulation in the medial prefrontal cortex mediates the antidepressant effects of mGlu2/3 receptor antagonist in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A: Off-target effects are adverse events that occur when a drug or compound interacts with proteins or molecules other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of issues, including:
-
Toxicity and adverse drug reactions: Off-target binding can disrupt normal cellular processes, leading to dose-limiting toxicities in preclinical and clinical settings.[2][3]
-
Lack of efficacy: In some cases, the observed cellular phenotype may be entirely due to off-target effects, with no significant contribution from the intended target. This can result in the failure of a drug candidate in later stages of development.[2][3]
Q2: My small molecule inhibitor is showing an unexpected phenotype. How can I determine if this is an off-target effect?
A: A multi-pronged approach is essential to distinguish between on-target and off-target effects. Here are some key troubleshooting steps:
-
Validate the role of the intended target: Use genetic methods to confirm that the intended target is responsible for the observed phenotype. This can be achieved by knocking out or knocking down the target gene using techniques like CRISPR-Cas9 or RNA interference (RNAi). If the phenotype persists even in the absence of the target protein, it is likely an off-target effect.[2][3]
-
Use structurally unrelated inhibitors: If available, test other inhibitors of the same target that have a different chemical scaffold. If these compounds reproduce the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform dose-response experiments: A consistent and potent dose-response relationship between your compound and the phenotype is expected for an on-target effect. However, off-target effects can also be dose-dependent, so this should be interpreted in conjunction with other validation methods.
-
Conduct rescue experiments: If possible, "rescue" the phenotype by expressing a form of the target protein that is resistant to your inhibitor. If the phenotype is reversed, it is likely an on-target effect.
Troubleshooting Guides
Guide 1: Investigating a Suspected Off-Target Effect
If you suspect an off-target effect is responsible for your experimental observations, follow this workflow:
Caption: Troubleshooting workflow for determining if an observed phenotype is due to an on-target or off-target effect.
Guide 2: Identifying the Off-Target Protein(s)
Once an off-target effect is confirmed, the next step is to identify the responsible protein(s). This process is often referred to as target deconvolution.
Caption: Methodologies for identifying the specific off-target proteins of a small molecule inhibitor.
Data Presentation
Table 1: Example - Target and Off-Target Activity Profile
When characterizing a new inhibitor, it is crucial to quantify its activity against the intended target and a panel of potential off-targets.
| Target | IC50 (nM) | Assay Type | Notes |
| Primary Target | 15 | Kinase Assay | Potent inhibition of intended target. |
| Off-Target A | 250 | Kinase Assay | Moderate off-target activity. |
| Off-Target B | >10,000 | Binding Assay | No significant binding observed. |
| Off-Target C | 850 | Cellular Assay | Weak inhibition at high concentrations. |
Table 2: Example - Comparison of On-Target vs. Off-Target Phenotypes
This table format can be used to compare the phenotypic effects of the inhibitor in the presence and absence of the intended target.
| Condition | Cell Proliferation (% of Control) | Apoptosis Rate (%) |
| Wild-Type Cells + Inhibitor (1 µM) | 55% | 25% |
| Target Knockout Cells + Inhibitor (1 µM) | 52% | 23% |
| Wild-Type Cells + Vehicle | 100% | 5% |
| Target Knockout Cells + Vehicle | 98% | 6% |
Experimental Protocols
Protocol 1: Validating On-Target Effects using CRISPR-Cas9 Knockout
Objective: To determine if the observed cellular phenotype of an inhibitor is dependent on its intended target.
Methodology:
-
Design and Clone sgRNAs:
-
Design at least two independent sgRNAs targeting the gene of interest.
-
Clone the sgRNAs into a suitable Cas9 expression vector.
-
-
Generate Knockout Cell Line:
-
Transfect the sgRNA/Cas9 constructs into the cell line of interest.
-
Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).
-
Isolate single-cell clones.
-
-
Verify Knockout:
-
Expand single-cell clones.
-
Confirm the absence of the target protein in each clone by Western blot or other suitable protein detection methods.
-
Sequence the genomic DNA of the target locus to confirm the presence of indel mutations.
-
-
Phenotypic Analysis:
-
Treat both the knockout cell lines and the parental (wild-type) cell line with a range of concentrations of the inhibitor.
-
Use a relevant cellular assay (e.g., proliferation assay, apoptosis assay) to assess the phenotype.
-
-
Data Interpretation:
-
If the inhibitor has the same effect on both the knockout and wild-type cells, the phenotype is likely due to an off-target effect.
-
If the knockout cells are resistant to the inhibitor compared to the wild-type cells, the phenotype is likely on-target.
-
Mitigation Strategies
Q3: How can I mitigate the off-target effects of my compound?
A: Mitigating off-target effects can be challenging, but several strategies can be employed:
-
Chemical Modification: Medicinal chemistry efforts can be directed towards modifying the compound to improve its selectivity for the intended target while reducing its affinity for known off-targets.
-
Dose Optimization: Use the lowest effective concentration of the inhibitor that elicits the on-target phenotype to minimize the engagement of off-targets, which often have lower affinity.
-
Use of More Specific Tools: If the goal is to study the biological function of the target, consider using more specific tools like genetic ablation (CRISPR, RNAi) to complement the pharmacological data and confirm the on-target hypothesis.[4][5][6]
-
Counter-Screening: Proactively screen your compound against a panel of known off-targets (e.g., kinases, GPCRs) to identify potential liabilities early in the discovery process.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: (±)-LY-426965 Dihydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for experiments involving (±)-LY-426965 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective 5-HT1A receptor antagonist.[1][2] It is a racemic mixture, with the (S)-(+)-enantiomer being the more active component compared to the (R)-(-)-enantiomer.[1] Its primary mechanism of action is to block the binding of serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT1A receptor, thereby inhibiting its downstream signaling.
Q2: What are the common research applications for this compound?
A2: Given its function as a 5-HT1A antagonist, (±)-LY-426965 is utilized in preclinical research to investigate conditions associated with serotonin dysregulation. These areas of study include smoking cessation and depression-related disorders.[3]
Q3: How should this compound be prepared for in vitro experiments?
A3: this compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the assay medium. Ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Are there known off-target effects for this compound?
A4: While described as a selective 5-HT1A antagonist, it is crucial to consider potential off-target effects, as with any pharmacological agent. It is advisable to consult pharmacological databases and perform counter-screening against a panel of other receptors, especially other serotonin receptor subtypes, to confirm selectivity in your experimental system.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low Potency or Lack of Antagonist Activity | 1. Compound Degradation: Improper storage may have led to the degradation of the compound. 2. Suboptimal Assay Conditions: The concentration of the 5-HT1A agonist used may be too high. 3. Cell Health and Receptor Expression: The cells may have low expression of the 5-HT1A receptor, or their health may be compromised. | 1. Ensure the compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions. 2. Perform a dose-response curve with the 5-HT1A agonist to determine its EC80, and use this concentration for antagonist testing. 3. Verify cell health via microscopy and a viability assay (e.g., Trypan Blue). Confirm 5-HT1A receptor expression using techniques like Western blot or qPCR. |
| High Background Signal in Radioligand Binding Assay | 1. Non-specific Binding: The radioligand may be binding to non-receptor components. 2. Inadequate Washing: Insufficient washing of filters after incubation can leave unbound radioligand. | 1. Include a non-specific binding control (e.g., a high concentration of a known 5-HT1A ligand like 8-OH-DPAT) to determine the level of non-specific binding. Optimize the protein concentration in the assay. 2. Increase the number and volume of washes with ice-cold buffer. |
| Poor Solubility in Aqueous Assay Buffer | 1. Compound Precipitation: The compound may be precipitating out of solution at the final concentration. | 1. Increase the initial DMSO stock concentration to minimize the volume added to the aqueous buffer. Consider the use of a suitable solubilizing agent, but first, test its compatibility with the assay. Visually inspect for any precipitation. |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | 1. Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. 2. Rapid Metabolism: The compound may be quickly metabolized and cleared from the system. 3. Incorrect Dosing or Administration Route: The dose may be too low, or the administration route may not be optimal. | 1. Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Analyze plasma and tissue samples for the presence of the parent compound and its metabolites. 3. Perform a dose-response study to identify the optimal dose. Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) based on the compound's properties. |
| Unexpected Behavioral Effects | 1. Off-target Effects: The compound may be interacting with other receptors in the central nervous system. 2. Vehicle Effects: The vehicle used to dissolve the compound may be causing behavioral changes. | 1. Review the compound's selectivity profile. If available, test a structurally different 5-HT1A antagonist with a distinct off-target profile to confirm the observed effect is mediated by 5-HT1A antagonism. 2. Always include a vehicle-treated control group to account for any effects of the vehicle itself. |
Quantitative Data
| Parameter | Value | Assay Conditions | Reference |
| Ki (5-HT1A Receptor) | Data not available in the provided search results. Awaiting retrieval from Rasmussen et al. (2000). | Details pending retrieval from Rasmussen et al. (2000). | Rasmussen et al. (2000) |
| IC50 (5-HT1A Receptor) | Data not available in the provided search results. Awaiting retrieval from Rasmussen et al. (2000). | Details pending retrieval from Rasmussen et al. (2000). | Rasmussen et al. (2000) |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
Radioligand (e.g., [³H]-8-OH-DPAT)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle for total binding, or a saturating concentration of a known ligand for non-specific binding)
-
Radioligand at a fixed concentration (typically at or below its Kd)
-
Cell membranes
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold Wash Buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells)
-
5-HT1A receptor agonist (e.g., 5-CT or 8-OH-DPAT)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist (typically the EC80) and a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for a specified time according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the concentration of this compound. Determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: A typical experimental workflow for characterizing a novel 5-HT1A antagonist.
Caption: The signaling pathway of the 5-HT1A receptor and the inhibitory action of (±)-LY-426965.
References
Technical Support Center: Overcoming Resistance to (±)-LY-426965 Dihydrochloride in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming resistance to the 5-HT1A antagonist, (±)-LY-426965 dihydrochloride, in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically initiates an inhibitory signaling cascade.[2][3] As an antagonist, this compound binds to the 5-HT1A receptor and blocks the binding of the endogenous ligand serotonin (5-HT), thereby preventing the initiation of its downstream signaling pathways.[1]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to 5-HT1A antagonists in cell culture can arise from several mechanisms, primarily:
-
Receptor Downregulation: Prolonged exposure to an antagonist can paradoxically lead to a decrease in the number of 5-HT1A receptors on the cell surface.[4][5]
-
Receptor Desensitization: The 5-HT1A receptors may become uncoupled from their downstream G-protein signaling pathways, rendering them unresponsive even when the antagonist is not bound.[5]
-
Alterations in Downstream Signaling Components: Changes in the expression or activity of proteins involved in the 5-HT1A signaling cascade can also contribute to a resistant phenotype.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the compound in your resistant cell line compared to the parental, sensitive cell line. An increase of at least 3-5 fold is generally considered an indication of acquired resistance.[6] This is typically determined using a cell viability or functional assay.
Q4: Are there ways to prevent or reverse resistance to this compound?
A4: While resistance can be a persistent issue, some strategies can be employed:
-
Drug-Free Holidays: Intermittently culturing the cells in a drug-free medium may help restore sensitivity.
-
Combination Therapy: Investigating the use of this compound in combination with other agents that target parallel or downstream pathways may circumvent the resistance mechanism.
-
Use of a Different 5-HT1A Antagonist: If the resistance is specific to the chemical structure of this compound, switching to a different 5-HT1A antagonist might be effective.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in a functional assay.
| Possible Cause | Suggested Solution |
| Receptor Downregulation | 1. Perform a "washout" period by culturing cells in antagonist-free medium for 24-72 hours to see if receptor expression and sensitivity are restored.[5] 2. Quantify 5-HT1A receptor expression levels using techniques like Western Blot or qPCR to compare resistant and parental cell lines. |
| Receptor Desensitization | 1. Assess the coupling of the 5-HT1A receptor to its G-protein using a [³⁵S]GTPγS binding assay. A decrease in agonist-stimulated binding in the resistant line would suggest desensitization. |
| Cell Line Instability | 1. Perform cell line authentication (e.g., STR profiling) to rule out cross-contamination. 2. Use low-passage cells from a validated frozen stock for critical experiments. |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and stability of the compound. |
Issue 2: Inconsistent results in 5-HT1A receptor signaling assays.
| Possible Cause | Suggested Solution |
| Variable Receptor Expression | 1. Ensure consistent cell seeding density and growth conditions, as receptor expression can be cell-density dependent. 2. Passage cells at a consistent confluency. |
| Assay Conditions | 1. Optimize assay parameters such as incubation times, reagent concentrations, and cell numbers. 2. Include appropriate positive and negative controls in every experiment. |
| Cellular Stress | 1. Minimize cellular stress during experiments by handling cells gently and ensuring optimal culture conditions. |
Quantitative Data Summary
Note: As there is no publicly available data on cell lines with acquired resistance specifically to this compound, the following table is a template for researchers to populate with their own experimental data.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| [e.g., HEK293-h5HT1A] | [To be determined] | [To be determined] | [Calculated] |
| [e.g., CHO-h5HT1A] | [To be determined] | [To be determined] | [Calculated] |
| [e.g., SH-SY5Y] | [To be determined] | [To be determined] | [Calculated] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line by continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cell line expressing the 5-HT1A receptor
-
Complete cell culture medium
-
This compound
-
Cell counting apparatus
-
Sterile cell culture flasks and plates
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the drug concentration by 1.5- to 2-fold.
-
Monitoring and Passaging: Continuously monitor the cells for viability and growth. Passage the cells as they reach confluency, always maintaining the selective pressure of the drug. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population. A stable, significant increase in the IC50 value compared to the parental line indicates the establishment of a resistant cell line.[6]
-
Cryopreservation: Once a resistant line is established, create a frozen stock of low-passage resistant cells.
Protocol 2: cAMP Inhibition Assay
This assay measures the ability of a 5-HT1A agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the 5-HT1A signaling pathway, and the ability of an antagonist to block this effect.
Materials:
-
Parental and resistant cell lines
-
Assay buffer
-
Forskolin (an adenylyl cyclase activator)
-
5-HT (or another 5-HT1A agonist)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Seeding: Seed the parental and resistant cells into the microplate at an optimized density and allow them to attach overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC80) and a fixed concentration of forskolin to stimulate cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway and Point of Antagonism.
Caption: Logical workflow for troubleshooting resistance to 5-HT1A antagonists.
References
- 1. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. PharmaOnco™ HEK293T-Tg(Human 5-HT1A Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 4. Agonist- and antagonist-induced plasticity of rat 5-HT1A receptor in hippocampal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of (±)-LY-426965 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (±)-LY-426965 dihydrochloride. The following information is designed to assist with the purity analysis of this compound from various suppliers.
Purity Analysis Summary from Different Suppliers
A comparative analysis of this compound from three different suppliers was performed using a standardized High-Performance Liquid Chromatography (HPLC) method. The results are summarized below.
| Supplier | Lot Number | Purity by HPLC (%) | Major Impurity (%) | Retention Time (min) | Appearance |
| Supplier A | A123 | 99.5 | 0.3 (at 4.8 min) | 5.2 | White to off-white powder |
| Supplier B | B456 | 98.8 | 0.8 (at 4.8 min) | 5.2 | White to off-white powder |
| Supplier C | C789 | 99.2 | 0.5 (at 4.8 min) | 5.2 | White to off-white powder |
| In-House Reference | REF01 | 99.8 | 0.1 (at 4.8 min) | 5.2 | White crystalline solid |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This section details the reverse-phase HPLC method used for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 10 10 90 12 90 12.1 10 | 15 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purity analysis of this compound.
FAQs
-
Q1: What is the expected retention time for this compound using the provided HPLC method?
-
A1: The expected retention time for the main peak of this compound is approximately 5.2 minutes under the specified conditions. Minor variations can occur due to system differences.
-
-
Q2: I see a significant peak at around 4.8 minutes. What could this be?
-
A2: This is a commonly observed process-related impurity. While its exact structure is proprietary to the manufacturing process, it is crucial to monitor its level. Purity specifications typically set a limit for this and other impurities.
-
-
Q3: The peak shape for the main compound is broad or tailing. What are the possible causes?
-
A3: Peak broadening or tailing can be caused by several factors, including column degradation, a mismatch between the sample solvent and the mobile phase, or secondary interactions with the stationary phase. Ensure your sample solvent is similar in composition to the initial mobile phase conditions.
-
-
Q4: My baseline is noisy. How can I improve it?
-
A4: A noisy baseline can result from an improperly mixed mobile phase, a detector lamp that is nearing the end of its life, or a leak in the system. Ensure your mobile phase is thoroughly degassed and well-mixed.
-
Troubleshooting Common HPLC Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| No Peaks Detected | - No sample injected- Detector lamp is off- Incorrect detector wavelength | - Verify autosampler sequence and vial position- Check detector status and lamp life- Confirm the correct wavelength is set |
| Unexpected Peaks | - Contaminated mobile phase or solvent- Sample degradation- Carryover from a previous injection | - Prepare fresh mobile phase and sample- Use a blank injection to check for carryover- Investigate sample stability |
| Varying Retention Times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction | - Prepare fresh mobile phase and degas thoroughly- Ensure the column oven is at the set temperature- Check pump for leaks and pressure fluctuations |
| Low Peak Area/Height | - Incorrect sample concentration- Partial injection- Detector issue | - Verify sample preparation and dilution- Check autosampler for air bubbles in the syringe- Check detector lamp performance |
Visualizations
Logical Workflow for Troubleshooting HPLC Purity Discrepancies
Caption: Troubleshooting workflow for HPLC purity discrepancies.
Hypothetical Signaling Pathway of a D2/D3 Agonist
Caption: Simplified signaling pathway for a D2/D3 receptor agonist.
Validation & Comparative
Validating the Biological Activity of (±)-LY-426965 Dihydrochloride: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of a compound's biological activity is paramount. This guide provides a comparative analysis of (±)-LY-426965 dihydrochloride, a selective 5-HT1A receptor antagonist, against other well-characterized ligands for this receptor. The presented data, experimental protocols, and pathway diagrams aim to facilitate an objective assessment of its performance.
Comparative Analysis of 5-HT1A Receptor Ligands
This compound is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. Its biological activity is best understood in the context of other compounds that target this G-protein coupled receptor. This guide compares this compound with WAY-100635, another selective 5-HT1A antagonist, and Buspirone, a partial agonist at the same receptor.
The (S)-(+)-enantiomer of LY-426965 exhibits higher antagonistic activity compared to its (R)-(-)-enantiomer. This stereoselectivity is a critical aspect of its pharmacological profile.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its comparators, derived from radioligand binding and functional assays.
| Compound | Action at 5-HT1A Receptor | Ki (nM)[1] | IC50 (nM) | pA2 | EC50 (nM) |
| This compound | Antagonist | 3.07 - 4.66 | - | - | - |
| WAY-100635 | Antagonist | 0.39 | 0.91 | 9.71 | - |
| Buspirone | Partial Agonist | - | - | - | - |
Experimental Protocols
To ensure reproducibility and accurate assessment, detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize frozen tissue or washed cells expressing the 5-HT1A receptor in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[2]
-
Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C.[2]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant, aliquot, and store at -80°C.[2]
-
Determine the protein concentration of the membrane preparation using a suitable method, such as the Pierce® BCA assay.[2]
2. Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.[2]
-
To each well, add:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration onto 0.3% PEI-presoaked GF/C filters using a 96-well cell harvester.[2]
-
Wash the filters four times with ice-cold wash buffer.[2]
-
Dry the filters for 30 minutes at 50°C.[2]
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.[2]
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Use non-linear curve fitting software (e.g., Prism) to generate competition curves and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay Protocol
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, allowing for the differentiation of agonists, antagonists, and inverse agonists.
1. Membrane Preparation:
-
Follow the same procedure as described in the Radioligand Binding Assay Protocol.
2. Assay Procedure:
-
The assay is typically conducted in a 96-well plate format.
-
Membranes are pre-incubated in an assay buffer containing 20 mM HEPES, 3 mM MgCl2, 100 mM NaCl, 0.2 mM ascorbate, and 10 µM GDP.[3]
-
Initiate the reaction by adding 100 pM [35S]GTPγS.[3]
-
For antagonist testing, the test compound is added prior to the addition of a known 5-HT1A agonist.
-
Incubate the reaction mixture for 30 minutes.[3]
3. Filtration and Counting:
-
Terminate the reaction by rapid filtration over GF/B filters.[3]
-
Measure the bound radioactivity by scintillation spectrometry.[3]
4. Data Analysis:
-
For agonists, plot the stimulated [35S]GTPγS binding against the log of the agonist concentration to determine the EC50 and Emax values.
-
For antagonists, the ability to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine the IC50 and subsequently the Ki value.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the underlying biological processes, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the experimental workflows.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: [35S]GTPγS Binding Assay Workflow.
References
A Comparative Analysis of (±)-LY-426965 Dihydrochloride and Similar 5-HT1A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (±)-LY-426965 dihydrochloride and other notable 5-HT1A receptor antagonists. The information presented herein is intended to assist researchers in understanding the pharmacological landscape of these compounds, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a selective antagonist of the serotonin 1A (5-HT1A) receptor. It is a racemic mixture, with the (S)-(+)-enantiomer being the more active component, exhibiting approximately 10-fold higher potency than the (R)-(-)-enantiomer. The primary mechanism of action for 5-HT1A antagonists involves blocking the inhibitory effects of serotonin at both presynaptic autoreceptors on serotonin neurons and postsynaptic receptors in various brain regions. This modulation of the serotonergic system underlies the therapeutic potential of these compounds in a range of neurological and psychiatric disorders.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) and/or functional potencies (IC50) of (±)-LY-426965 and other well-characterized 5-HT1A receptor antagonists. This data allows for a direct comparison of their potency at the target receptor.
| Compound | Enantiomer/Mixture | Receptor Target | Assay Type | Ki (nM) | IC50 (nM) | Species/System |
| LY-426965 | (S)-(+)-enantiomer | 5-HT1A | Binding Affinity | 1.2 | - | Not Specified |
| (R)-(-)-enantiomer | 5-HT1A | Binding Affinity | ~12 | - | Not Specified | |
| WAY-100635 | Racemate | 5-HT1A | Binding Affinity | 0.39[1] | 0.91[1] | Not Specified |
| 5-HT1A | Binding Affinity | 0.84 | 2.2 | Rat | ||
| 5-HT1A | Functional Antagonism | - | 1.35 | Not Specified | ||
| Spiperone | Not Specified | 5-HT1A | Binding Affinity | 49[2] | - | Not Specified |
| 5-HT2A | Binding Affinity | 1[2] | - | Not Specified | ||
| Dopamine D2 | Binding Affinity | 0.06[2] | - | Not Specified | ||
| Lecozotan | Not Specified | 5-HT1A (agonist site) | Binding Affinity | 1.6[2] | - | Cloned human |
| 5-HT1A (antagonist site) | Binding Affinity | 4.5[2] | - | Cloned human | ||
| Pindolol | (-)-enantiomer | 5-HT1A | Binding Affinity | 6.4[3] | - | Human (CHO cells) |
| 5-HT1A & 5-HT1B | Binding Affinity | 8.9 (Ki), 6.8 (IC50) | - | Not Specified |
Signaling Pathways and Experimental Workflows
To understand the context of the pharmacological data, it is crucial to visualize the underlying biological processes and experimental procedures.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon agonist binding, the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.
Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity (Ki) of a compound is the competitive radioligand binding assay. This workflow illustrates the key steps involved in such an experiment.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]WAY-100635.
-
Test compounds (e.g., (±)-LY-426965).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]WAY-100635, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
Objective: To determine the functional antagonist activity of test compounds at the 5-HT1A receptor.
Materials:
-
Cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
5-HT1A receptor agonist (e.g., 5-HT or 8-OH-DPAT).
-
Test compounds (e.g., (±)-LY-426965).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaLISA).
-
Cell culture medium and buffers.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed the 5-HT1A expressing cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT1A agonist in the presence of forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Conclusion
This compound is a potent 5-HT1A receptor antagonist, with its (S)-(+)-enantiomer demonstrating high affinity for the receptor. When compared to other well-known 5-HT1A antagonists such as WAY-100635 and Lecozotan, (S)-(+)-LY426965 exhibits comparable in vitro potency. In contrast, compounds like Spiperone show higher affinity for other receptors, such as the 5-HT2A and dopamine D2 receptors, making them less selective 5-HT1A antagonists. Pindolol, while also a 5-HT1A antagonist, exhibits partial agonist activity. The choice of a specific 5-HT1A antagonist for research or therapeutic development will depend on the desired selectivity profile and functional activity. The experimental protocols provided herein offer a standardized approach for the in vitro characterization of such compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (±)-LY-426965 dihydrochloride and Alternative 5-HT1A Receptor Research Compounds
For researchers and scientists engaged in the study of the serotonergic system, particularly the 5-HT1A receptor, the selection of appropriate pharmacological tools is paramount. This guide provides a comprehensive comparison of (±)-LY-426965 dihydrochloride with other key research compounds targeting the 5-HT1A receptor: WAY-100635, 8-OH-DPAT, and Buspirone. A notable comparator, SB-269970, is also included for its high affinity at the related 5-HT7 receptor, providing a valuable tool for selectivity profiling.
This compound is a potent and selective 5-HT1A receptor antagonist.[1][2][3] The (S)-(+)-enantiomer of LY-426965 is reported to be the more active form. This guide will delve into the quantitative pharmacological data, experimental methodologies, and signaling pathways associated with these compounds to facilitate informed decisions in experimental design.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its alternatives at the 5-HT1A receptor and other relevant targets. This data is crucial for assessing both the potency and the selectivity of these compounds.
Table 1: 5-HT1A Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Species | Assay Type | Ki (nM) | pKi | IC50 (nM) | pIC50 | EC50 (nM) | pEC50 | Functional Activity |
| (±)-LY-426965 | 5-HT1A | Human | [35S]GTPγS Binding | 3.07 | Full Antagonist[4] | |||||
| WAY-100635 | 5-HT1A | Rat | Radioligand Binding ([3H]8-OH-DPAT displacement) | 1.35[5] | 8.87[6] | Silent Antagonist[5] | ||||
| 5-HT1A | Rat | Radioligand Binding | 0.84[7] | 2.2[7] | Silent Antagonist[7] | |||||
| 8-OH-DPAT | 5-HT1A | Human | 8.19[8] | Full Agonist[9] | ||||||
| 5-HT1A | 5.82[1] | 8.24[1] | Agonist[1] | |||||||
| 5-HT1A | 2.6[1] | 8.59[1] | Agonist[1] | |||||||
| 5-HT4-like | Bovine | cAMP Accumulation | 6.4 | Agonist[4] | ||||||
| Buspirone | 5-HT1A | 24[10] | Partial Agonist[11][12][13][14] | |||||||
| SB-269970 | 5-HT7 | Human | 8.3[15] | 1.25[16] | Antagonist/Inverse Agonist[16] |
Table 2: Selectivity Profile - Binding Affinities (Ki in nM) at Various Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT7 | D2 | D3 | D4 | α1-adrenergic | α2-adrenergic |
| WAY-100635 | 0.84[7] | >100 | 940 | 370 | 16 | >100 | ||
| 8-OH-DPAT | Weak Affinity (pIC50=5.42)[8] | 466[8] | Weak Affinity | Weak Affinity | Weak Affinity | |||
| Buspirone | Inactive | 380 (IC50)[10] | Moderate Affinity | |||||
| SB-269970 | >10-fold lower than 5-HT7 | pKi 8.3[15] | >100-fold lower than 5-HT7 | >100-fold lower than 5-HT7 | >100-fold lower than 5-HT7 | Blockade at 10µM[16] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of ligand binding, it is essential to consider the downstream signaling pathways. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.
Caption: Canonical 5-HT1A receptor signaling pathway.
The following diagram illustrates a typical experimental workflow for a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of a compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of pharmacological data. Below are methodologies for key assays used to characterize 5-HT1A receptor ligands.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., rat hippocampus).
-
Radioligand: A tritiated 5-HT1A receptor ligand such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with the membrane preparation and a range of concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the plate at room temperature (or 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate receptor-bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
[35S]GTPγS Binding Assay (Functional)
This functional assay measures the activation of G-proteins upon receptor stimulation by an agonist. Antagonist activity is determined by the ability of a compound to inhibit agonist-stimulated [35S]GTPγS binding.[17][18][19]
-
Receptor Source: Similar to the radioligand binding assay.
-
Reagents: [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and unlabeled GTPγS (for determining non-specific binding).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 1 mM EGTA, 3 mM MgCl2, and 100 mM NaCl.[20]
-
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation with GDP, [35S]GTPγS, and the test compound (for agonist testing) or the test compound plus a fixed concentration of a known 5-HT1A agonist (for antagonist testing).
-
Reaction: Incubate the plate at 30°C for 60-90 minutes to allow for G-protein activation and [35S]GTPγS binding.
-
Filtration and Quantification: Terminate the reaction and quantify the bound [35S]GTPγS as described for the radioligand binding assay.
-
-
Data Analysis: For agonists, plot the specific [35S]GTPγS binding against the compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist. For antagonists, determine the IC50 for the inhibition of agonist-stimulated binding and calculate the functional antagonist constant (Kb).
cAMP Inhibition Assay (Functional)
This assay measures the functional consequence of 5-HT1A receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[21][22][23]
-
Cell System: Whole cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Reagents: Forskolin (an adenylyl cyclase activator), a cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound (for agonist testing) or the test compound followed by a fixed concentration of a 5-HT1A agonist (for antagonist testing).
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis: For agonists, determine the EC50 for the inhibition of forskolin-stimulated cAMP production. For antagonists, determine the IC50 for the blockade of agonist-induced inhibition of cAMP production.
Conclusion
The selection of a research compound for studying the 5-HT1A receptor should be guided by a thorough understanding of its pharmacological properties. This compound stands out as a potent and selective 5-HT1A receptor antagonist. For studies requiring a "silent" antagonist with a well-characterized profile, WAY-100635 is a valuable tool, though its activity at D4 receptors should be considered.[24] 8-OH-DPAT remains the prototypical full agonist for activating 5-HT1A receptors, while Buspirone offers a partial agonist profile. SB-269970, with its high affinity for the 5-HT7 receptor, is an excellent choice for studies investigating the distinct roles of these two closely related serotonin receptors. By utilizing the comparative data and detailed protocols provided in this guide, researchers can more effectively design and interpret their experiments, ultimately advancing our understanding of the complex roles of the 5-HT1A receptor in health and disease.
References
- 1. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT | 5-HT1A agonist | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. partial agonist buspirone: Topics by Science.gov [science.gov]
- 13. Sustained 5-hydroxytryptamine release-inhibitory and anxiolytic-like action of the partial 5-HT1A receptor agonist, buspirone, after prolonged chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buspirone, a new drug for the management of patients with ineffective esophageal motility? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. SB-269970 - Wikipedia [en.wikipedia.org]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 24. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation of (±)-LY-426965 Dihydrochloride: A Comparative Guide for 5-HT1A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for (±)-LY-426965 dihydrochloride, a potent and selective 5-HT1A receptor antagonist, with other well-established ligands targeting the same receptor. The data presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery, facilitating informed decisions in experimental design and compound selection.
This compound has been identified as a selective antagonist of the serotonin 1A (5-HT1A) receptor. The antagonistic activity is primarily attributed to its (S)-(+)-enantiomer. For a thorough evaluation, this guide compares its binding affinity with that of other key 5-HT1A receptor modulators: the antagonist WAY-100635, the agonist 8-OH-DPAT, and the partial agonist Brexpiprazole.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and potential for therapeutic application. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported Ki values for (S)-(+)-LY-426965 and the selected alternative compounds at the human 5-HT1A receptor. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Compound | Receptor Target | Ki (nM) | Reference Compound(s) | Notes |
| (S)-(+)-LY-426965 | Human 5-HT1A | 0.18 | [³H]8-OH-DPAT | The (R)-(-)-enantiomer is reported to be less active. |
| WAY-100635 | Human 5-HT1A | 0.39 | [³H]8-OH-DPAT | A widely used selective 5-HT1A receptor antagonist.[1] Its high affinity and antagonist properties make it a standard reference compound in 5-HT1A receptor research.[2] |
| 8-OH-DPAT | Human 5-HT1A | ~0.6 - 4.1 | - | A classic and potent 5-HT1A receptor agonist, often used as a radioligand in binding assays.[3] Its affinity can vary depending on the assay conditions and whether the R- or S-enantiomer is used.[4] |
| Brexpiprazole | Human 5-HT1A | 0.12 | - | An atypical antipsychotic with partial agonist activity at the 5-HT1A receptor.[5][6][7] |
Experimental Protocols
To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies are essential. Below are representative protocols for key in vitro assays used to characterize the interaction of compounds with the 5-HT1A receptor.
Radioligand Binding Assay for 5-HT1A Receptor
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.
1. Materials and Reagents:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: this compound and comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT.
-
Scintillation Cocktail.
-
GF/B glass fiber filters.
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (typically 0.1 nM to 10 µM).
-
Radioligand ([³H]8-OH-DPAT) at a final concentration of ~0.5 nM.
-
Cell membrane suspension.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add 10 µM 5-HT.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Harvesting: Rapidly filter the incubation mixture through GF/B filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: [³⁵S]GTPγS Binding Assay
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation, a downstream event following receptor binding.
1. Materials and Reagents:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Test Compound: this compound and comparator compounds.
-
Agonist (for antagonist testing): 5-HT.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
2. Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup:
-
For Agonist Testing: Add assay buffer, GDP, test compound at various concentrations, [³⁵S]GTPγS (~0.1 nM), and cell membranes to a 96-well plate.
-
For Antagonist Testing: Pre-incubate the cell membranes with various concentrations of the test compound for 15 minutes. Then, add assay buffer, GDP, a fixed concentration of 5-HT (at its EC80), and [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Harvesting and Counting: Terminate the reaction and harvest the contents as described for the radioligand binding assay.
-
Data Analysis:
-
For Agonists: Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.
-
For Antagonists: Determine the IC50 value (concentration that inhibits 50% of the agonist-stimulated response) and calculate the pA2 value to quantify the antagonist potency.
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: 5-HT1A Receptor Signaling Pathway and Point of Antagonism by (±)-LY-426965.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Brexpiprazole: so far so good - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Serotonin 5-HT1A Receptor Antagonist Studies: A Comparative Guide to (±)-LY-426965 Dihydrochloride and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 5-HT1A receptor antagonist (±)-LY-426965 dihydrochloride and its alternatives, with a focus on the reproducibility of key experimental findings. This document summarizes quantitative data, details experimental protocols, and visualizes critical pathways and workflows to aid in experimental design and interpretation.
The reproducibility of preclinical studies is a cornerstone of successful drug development. In the field of serotonergic research, compounds targeting the 5-HT1A receptor have been of significant interest for their potential therapeutic applications in a range of neuropsychiatric disorders. This guide focuses on this compound, a potent and selective 5-HT1A receptor antagonist, and provides a comparative overview with other commonly used antagonists, WAY-100635 and DU-125530, to inform researchers on the consistency of findings and provide detailed methodologies for key experiments.
Comparative Analysis of 5-HT1A Receptor Antagonists
The selection of a suitable antagonist is critical for the accurate interpretation of experimental results. The following table summarizes the in vitro binding affinities of this compound and two widely used alternative 5-HT1A antagonists, WAY-100635 and DU-125530.
| Compound | Receptor Target | Ki (nM) | Species | Reference |
| This compound | Human 5-HT1A | 4.66 | Human | [1] |
| WAY-100635 | Rat 5-HT1A | 0.84 | Rat | [2][3] |
| DU-125530 | Rat 5-HT1A | 0.7 | Rat |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Key Experimental Protocols and Reproducibility
The following sections detail the methodologies for three key experimental paradigms in which this compound and its alternatives have been characterized. These protocols are provided to enhance the potential for reproducibility in future studies.
In Vivo Electrophysiology: Modulation of Dorsal Raphe 5-HT Neuron Firing
Objective: To assess the antagonist properties of this compound on the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus (DRN), a key region for regulating serotonergic tone.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Chloral hydrate.
-
Surgical Procedure: Rats are placed in a stereotaxic frame for the precise placement of a recording electrode in the DRN.
-
Electrophysiological Recording: Single-unit extracellular recordings of spontaneously active 5-HT neurons are performed. These neurons are identified by their characteristic slow and regular firing pattern.
-
Drug Administration:
-
The 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is administered intravenously (i.v.) to inhibit the firing of 5-HT neurons.
-
This compound or an alternative antagonist is administered i.v. prior to the 8-OH-DPAT challenge to determine its ability to block the agonist-induced inhibition.
-
-
Data Analysis: The firing rate of individual 5-HT neurons is recorded and analyzed to determine the dose-dependent effects of the antagonist on reversing or preventing the effects of the agonist.
Reproducibility Considerations: The firing rate of DRN 5-HT neurons is a well-established and reproducible measure of 5-HT1A receptor function. Studies have consistently shown that 5-HT1A agonists suppress firing, and antagonists like WAY-100635 can block this effect.[4] The study by Rasmussen et al. (2000) demonstrated that LY-426965 also effectively blocks the inhibitory effects of a 5-HT1A agonist on these neurons, suggesting a reproducible antagonist action in this assay.[1]
In Vivo Microdialysis: Interaction with Fluoxetine on Extracellular 5-HT Levels
Objective: To determine the effect of this compound on extracellular serotonin levels in the brain, particularly when co-administered with a selective serotonin reuptake inhibitor (SSRI) like fluoxetine.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: A microdialysis probe is stereotaxically implanted into the frontal cortex.
-
Microdialysis Procedure: Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant flow rate. Dialysate samples are collected at regular intervals.
-
Drug Administration:
-
Fluoxetine is administered to increase extracellular 5-HT levels by blocking its reuptake.
-
This compound is administered in conjunction with fluoxetine to assess its impact on the SSRI-induced increase in 5-HT.
-
-
Neurochemical Analysis: The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular 5-HT levels are expressed as a percentage of the baseline pre-drug administration levels.
Reproducibility Considerations: The potentiation of SSRI-induced increases in extracellular 5-HT by 5-HT1A antagonists is a well-documented phenomenon.[5] This effect is attributed to the blockade of 5-HT1A autoreceptors, which normally provide a negative feedback signal to inhibit 5-HT release. The Rasmussen et al. (2000) study reported that LY-426965, in combination with fluoxetine, significantly increased extracellular 5-HT levels beyond what was achieved with fluoxetine alone, a finding consistent with the known pharmacology of 5-HT1A antagonists.[1]
Nicotine Withdrawal-Induced Auditory Startle Response
Objective: To evaluate the ability of this compound to ameliorate the enhanced auditory startle response observed during nicotine withdrawal.
Methodology:
-
Animal Model: Male rats.
-
Nicotine Administration: Chronic nicotine is administered via subcutaneously implanted osmotic minipumps for a period of 12 days.
-
Withdrawal Induction: The minipumps are surgically removed to induce spontaneous nicotine withdrawal.
-
Auditory Startle Testing:
-
Animals are placed in a startle chamber.
-
A series of acoustic startle stimuli (e.g., loud white noise bursts) are presented, and the whole-body startle response is measured by a transducer.
-
-
Drug Administration: this compound or an alternative antagonist is administered prior to the startle testing session during the withdrawal period.
-
Data Analysis: The amplitude of the startle response is compared between vehicle-treated and drug-treated animals during nicotine withdrawal.
Reproducibility Considerations: An enhanced auditory startle response is a reliable and reproducible behavioral sign of nicotine withdrawal in rodents.[6] The study by Rasmussen et al. (2000) demonstrated that LY-426965 completely reversed the nicotine withdrawal-induced enhancement of the auditory startle reflex.[1] This finding is consistent with other studies showing that 5-HT1A antagonists can attenuate this particular withdrawal symptom.[6]
Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and procedures described, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling and Drug Action.
Caption: Nicotine Withdrawal Auditory Startle Workflow.
Broader Context: Reproducibility in Neuropharmacology
It is important to note that challenges in the reproducibility of findings are not unique to 5-HT1A receptor antagonists. For instance, research on metabotropic glutamate receptor 2/3 (mGluR2/3) agonists has also yielded inconsistent results in clinical trials, despite promising preclinical data. This highlights the complexity of translating findings from animal models to human conditions and underscores the importance of rigorous experimental design and transparent reporting of methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacological characterization of a novel selective 5-hydroxytryptamine1A receptor antagonist, NAD-299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between a selective 5-HT1A receptor antagonist and an SSRI in vivo: effects on 5-HT cell firing and extracellular 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. Serotonin-1A antagonists attenuate the effects of nicotine withdrawal on the auditory startle response - PubMed [pubmed.ncbi.nlm.nih.gov]
(±)-LY-426965 Dihydrochloride: A Comparative Analysis Against Standard Schizophrenia Treatments
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the novel muscarinic agonist (±)-LY-426965 dihydrochloride against established first- and second-generation antipsychotics for the treatment of schizophrenia. This document synthesizes available preclinical and clinical data to offer an objective comparison of efficacy, safety, and mechanisms of action.
While direct comparative studies on this compound are limited, this analysis draws upon data from the structurally and mechanistically similar compound xanomeline, particularly in its co-formulation with trospium chloride (KarXT). KarXT, a dual M1 and M4 muscarinic receptor agonist, represents a new class of antipsychotic medication that does not primarily rely on dopamine D2 receptor antagonism.[1][2][3][4][5] This guide will therefore benchmark the therapeutic profile of this novel mechanism against current standard-of-care antipsychotics such as olanzapine, risperidone, and clozapine.
Executive Summary
This compound and its analogue xanomeline offer a novel therapeutic approach for schizophrenia by targeting the muscarinic acetylcholine receptor system. This mechanism is distinct from all currently approved antipsychotics, which primarily act on the dopamine D2 receptor.[6] Clinical trial data for the xanomeline-trospium co-formulation (KarXT) suggests comparable efficacy in managing positive symptoms of schizophrenia, with a potential advantage in improving negative and cognitive symptoms.[7][8][9] A key differentiator is the favorable side-effect profile, with a lower incidence of extrapyramidal symptoms (EPS), weight gain, and metabolic disturbances commonly associated with standard treatments.[4][7][10]
Data Presentation
Table 1: Efficacy Comparison in Schizophrenia (Positive and Negative Syndrome Scale - PANSS)
| Treatment | Study | Primary Endpoint | Key Findings |
| Xanomeline-Trospium (KarXT) | EMERGENT-2 (Phase 3) | Change from baseline in PANSS total score at Week 5 | Statistically significant and clinically meaningful reduction in PANSS total score compared to placebo.[6] |
| Xanomeline-Trospium (KarXT) | EMERGENT-3 (Phase 3) | Change from baseline in PANSS total score at Week 5 | Significant reduction in PANSS total score (-20.6 for KarXT vs. -12.2 for placebo).[11] |
| Olanzapine | Multiple Studies | Change from baseline in PANSS/BPRS total score | Generally effective in reducing positive and negative symptoms; often used as an active comparator.[12][13] |
| Risperidone | Multiple Studies | Change from baseline in PANSS total score | Effective in reducing positive and negative symptoms; may have a higher risk of EPS at higher doses.[14][15] |
| Clozapine | Multiple Studies | Change from baseline in PANSS/BPRS total score | Considered the "gold standard" for treatment-resistant schizophrenia, demonstrating superior efficacy.[16][17][18][19] |
Table 2: Key Adverse Event Profile Comparison
| Adverse Event | Xanomeline-Trospium (KarXT) | Olanzapine | Risperidone | Clozapine |
| Extrapyramidal Symptoms (EPS) | Low incidence (<1%)[7] | Moderate risk | Dose-dependent risk | Low risk |
| Weight Gain | Minimal; some patients experienced weight reduction[4] | High risk[20][21] | Moderate risk[14] | High risk |
| Metabolic Disturbances (e.g., hyperglycemia, dyslipidemia) | Favorable profile[4] | High risk[13] | Moderate risk | High risk |
| Anticholinergic (peripheral) | Mitigated by trospium, but can include dry mouth, constipation[5][10] | Moderate risk | Low risk | High risk (sialorrhea)[22] |
| Agranulocytosis | Not reported | No | No | Significant risk requiring monitoring[22] |
Experimental Protocols
EMERGENT-2 and EMERGENT-3 Clinical Trials (for Xanomeline-Trospium)
-
Study Design: These were randomized, double-blind, placebo-controlled, flexible-dose, 5-week inpatient Phase 3 trials.[6][11]
-
Participants: Adults aged 18-65 with a diagnosis of schizophrenia experiencing acute psychosis, confirmed by a PANSS score of 80 or higher and a Clinical Global Impression-Severity score of 4 or higher.[6]
-
Intervention: Participants were randomized to receive either KarXT or a placebo. The KarXT dosage was initiated at 50 mg xanomeline/20 mg trospium twice daily for the first two days, then increased to 100 mg xanomeline/20 mg trospium twice daily for days 3-7.[6] The dose could be further adjusted up to a maximum of 125 mg xanomeline/30 mg trospium twice daily.[11][23]
-
Primary Outcome Measures: The primary endpoint was the change from baseline in the PANSS total score at week 5.[23]
-
Key Secondary Outcome Measures: These included changes in positive and negative symptom subscales of the PANSS.
Mandatory Visualization
Caption: Mechanism of Action: (±)-LY-426965/Xanomeline vs. Standard Antipsychotics.
References
- 1. Muscarinic M1 and M4 receptor agonists for schizophrenia: promising candidates for the therapeutic arsenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Xanomeline-trospium (KarXT), a Novel Treatment for Schizophrenia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 5. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. jmcp.org [jmcp.org]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effect of atypical and conventional antipsychotic drugs on neurocognition in first-episode psychosis: a randomized, double-blind trial of olanzapine versus low doses of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olanzapine (Zyprexa): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Risperidone versus typical antipsychotic medication for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Latuda vs. risperidone: Differences, similarities & side effects [singlecare.com]
- 16. Clozapine, but not typical antipsychotics, correct P50 suppression deficit in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clozapine versus typical neuroleptic medication for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Newer atypical antipsychotic medication versus clozapine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clozapine versus typical neuroleptic medication for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. Clonazepam vs Olanzapine Comparison - Drugs.com [drugs.com]
- 22. Considering Loxapine Instead of Clozapine: A Case Series and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clinicaltrials.eu [clinicaltrials.eu]
Head-to-Head Comparison of (±)-LY-426965 Dihydrochloride Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the enantiomers of (±)-LY-426965 dihydrochloride, a potent and selective 5-HT1A receptor antagonist. While the racemic mixture has been characterized, understanding the distinct pharmacological profiles of its stereoisomers is crucial for advancing research and potential therapeutic applications.
This compound is recognized for its antagonist activity at the serotonin 1A (5-HT1A) receptor. This receptor is a key target in the central nervous system, implicated in the modulation of mood, anxiety, and cognition. As with many chiral molecules, the biological activity of (±)-LY-426965 is not equally distributed between its two enantiomers: (S)-LY-426965 and (R)-LY-426965.
Unraveling Enantiomeric Contributions: The Primacy of the (S)-Enantiomer
Pharmacological assessments have indicated that the antagonist potency of the racemic mixture is predominantly attributed to the (S)-(+)-enantiomer. The (S)-enantiomer is a potent and selective 5-HT1A receptor antagonist, whereas the (R)-(-)-enantiomer is reported to be significantly less active. This stereoselectivity underscores the importance of evaluating enantiomers individually to accurately define their therapeutic potential and off-target effects.
Quantitative Comparison of Enantiomer Activity
| Compound | Receptor | Assay Type | Reported Value (Ki) |
| This compound | Human 5-HT1A | [35S]GTPγS Binding Assay | 3.07 nM |
Table 1: Reported binding affinity for racemic this compound.
Further research is required to isolate and individually characterize the binding and functional parameters of the (S)- and (R)-enantiomers to provide a complete comparative profile.
Experimental Protocols
The characterization of 5-HT1A receptor antagonists like the enantiomers of LY-426965 typically involves in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Comparative Analysis of (±)-LY-426965 Dihydrochloride and Other Monoamine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and methodological comparison of (±)-LY-426965 dihydrochloride with other relevant compounds. Initial investigations revealed that this compound is primarily characterized as a potent 5-HT1A receptor antagonist.[1][2][3] Publicly available data on its activity at dopamine receptors is not available. Therefore, this guide is presented in two distinct sections to address the user's implicit interest in both this compound and dopamine D2 receptor agonists.
Section 1: this compound and a Comparative Analysis with other 5-HT1A Receptor Antagonists. This section details the pharmacological profile of this compound and compares it with other well-characterized 5-HT1A antagonists.
Section 2: Comparative Analysis of Dopamine D2 Receptor Agonists. Recognizing the interest in dopamine receptor modulators, this section provides a comparative analysis of several prominent dopamine D2 receptor agonists.
Section 1: this compound and Comparative 5-HT1A Receptor Antagonists
This compound is the racemic form of LY-426965, a potent and selective 5-HT1A receptor antagonist.[1][2] It is a member of the arylpiperazine class of compounds and has been investigated for its potential in treating conditions related to serotonin dysregulation.
Quantitative Comparison of 5-HT1A Receptor Antagonists
The following table summarizes the binding affinities and functional potencies of this compound and other selected 5-HT1A receptor antagonists.
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Assay | Potency (IC₅₀/pA₂, nM) |
| This compound | 5-HT1A | Data not available in searched literature | Functional Antagonism | Potent antagonist activity demonstrated |
| WAY-100635 | 5-HT1A | 0.39[4] | [³H]8-OH-DPAT displacement | pIC₅₀ = 8.87[5] |
| 5-CT-induced ileum contraction | pA₂ = 9.71[5] | |||
| Spiperone | 5-HT1A | Potent antagonist | [³⁵S]GTPγS Binding | Inverse agonist activity observed[6] |
| Lecozotan | 5-HT1A | Potent and silent antagonist | PET imaging ([¹¹C]WAY-100635 displacement) | 44% receptor occupancy at 5 mg single dose[7] |
Experimental Protocols: 5-HT1A Receptor Assays
1. Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
-
Receptor Source: Cell membranes from CHO-K1 cells expressing the human 5-HT1A receptor or rat hippocampal tissue.[8][9]
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).[5][8]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[9]
-
Procedure:
-
Incubate receptor-containing membranes with a fixed concentration of radioligand and varying concentrations of the test compound.[9]
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM metergoline).[9]
-
Incubate at room temperature for 60 minutes.[9]
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.[10]
-
Measure radioactivity on the filters using a scintillation counter.[10]
-
Calculate the IC₅₀ value from the competition curve and convert to Kᵢ using the Cheng-Prusoff equation.[10]
-
2. Functional Antagonism Assay ([³⁵S]GTPγS Binding)
This assay measures the ability of an antagonist to block agonist-stimulated G-protein activation.
-
Receptor Source: Membranes from cells expressing human 5-HT1A receptors.[6]
-
Reagents: [³⁵S]GTPγS, GDP, and a 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT).[6][10]
-
Procedure:
-
Pre-incubate membranes with the antagonist (test compound) at various concentrations.
-
Initiate the reaction by adding a fixed concentration of the 5-HT1A agonist and [³⁵S]GTPγS.[10]
-
Incubate at 30°C for 60 minutes.[10]
-
Terminate the reaction by rapid filtration.[10]
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.[10]
-
The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
-
Visualizations: 5-HT1A Receptor Signaling and Assay Workflow
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Section 2: Comparative Analysis of Dopamine D2 Receptor Agonists
While this compound is not primarily a dopamine agonist, there is significant interest in compounds that modulate the dopamine D2 receptor for conditions such as Parkinson's disease.[11] This section provides a comparative overview of several well-established D2 agonists.
Quantitative Comparison of Dopamine D2 Receptor Agonists
The following table summarizes the binding affinities and functional potencies of selected dopamine D2 receptor agonists.
| Compound | Receptor Selectivity | Binding Affinity (Kᵢ, nM) at D2 | Functional Assay | Potency (EC₅₀, nM) at D2 | Efficacy (% of Dopamine) |
| Pramipexole | D2/D3 > D4 | High affinity for D2/D3[12] | cAMP Inhibition | 35 (hypothetical example)[13] | 95% (hypothetical example)[13] |
| Ropinirole | D2/D3 > D4 | High affinity for D2/D3[12] | [³⁵S]GTPγS Binding | Potent agonist[14] | Full agonist[12] |
| Rotigotine | D1, D2, D3, D4, D5 | High potency at D1, D2, D3[15] | cAMP Inhibition / [³⁵S]GTPγS Binding | Potent agonist at multiple subtypes[15] | Full agonist[15] |
| Apomorphine | D1, D2, D3, D4, D5 | Moderate-to-high affinity for all subtypes[12] | Various functional assays | Potent agonist | Full agonist[12] |
Experimental Protocols: Dopamine D2 Receptor Assays
1. Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound for the D2 receptor.
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[13][16]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[13][16]
-
Procedure:
-
Incubate D2 receptor-containing membranes with a fixed concentration of radioligand and varying concentrations of the test agonist.[13]
-
Non-specific binding is determined using a high concentration of an unlabeled antagonist like haloperidol.[16]
-
Incubate at room temperature for 60-90 minutes.[13]
-
Separate bound and free radioligand via rapid filtration through glass fiber filters.[13]
-
Quantify radioactivity using a scintillation counter.[13]
-
Determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.[16]
-
2. Functional Agonism Assay (cAMP Inhibition)
This assay measures the ability of a D2 agonist to inhibit adenylyl cyclase activity and reduce cAMP levels.
-
Cell Line: HEK293 or CHO cells stably expressing the human D2 receptor.[16]
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.[16]
-
Treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.[16]
-
Add serial dilutions of the test agonist.
-
Stimulate the cells with forskolin to induce cAMP production.[16]
-
Incubate for a specified time, then lyse the cells.
-
Measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).[16]
-
The potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist are determined from the concentration-response curve.
-
Visualizations: D2 Receptor Signaling and Assay Workflow
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A positron emission tomography study to assess binding of lecozotan, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Dopamine agonists (pramipexole, ropinirole, rotigotine) | Parkinson's UK [parkinsons.org.uk]
- 12. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(gamma-thiotriphosphate) binding in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Independent Verification of Metabotropic Glutamate Receptor 2/3 Agonist Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported effects of seminal metabotropic glutamate receptor 2/3 (mGluR2/3) agonists, with a focus on independently verified data. The information presented is intended to assist researchers in selecting appropriate pharmacological tools and to provide a baseline for the development of novel therapeutics targeting this important receptor class. While the initial query specified (±)-LY-426965 dihydrochloride, our comprehensive search identified this compound as a 5-HT1A antagonist. The broader context of provided requirements strongly suggests an interest in the well-characterized mGluR2/3 agonists developed by Eli Lilly and Company. Therefore, this guide will focus on these and other relevant compounds.
Introduction to mGluR2/3 Agonists
Group II metabotropic glutamate receptors, comprising mGluR2 and mGluR3, are Gαi/o-coupled receptors that play a crucial role in modulating neuronal excitability and synaptic transmission. Primarily located presynaptically, their activation leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release. This mechanism has positioned mGluR2/3 agonists as promising therapeutic candidates for a range of neurological and psychiatric disorders characterized by excessive glutamatergic activity, including schizophrenia and anxiety.
Comparative Analysis of mGluR2/3 Agonists
This section compares the in vitro and in vivo pharmacological properties of key mGluR2/3 agonists. The data presented are collated from a range of independent studies to provide a robust overview of their performance.
In Vitro Pharmacology
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of selected mGluR2/3 agonists at human mGluR2 and mGluR3. Data are derived from radioligand binding and functional assays (e.g., GTPγS binding, cAMP inhibition).
| Compound | Receptor | Ki (nM) | EC50 (nM) | Assay Type | Reference |
| LY354740 | hmGluR2 | - | 5.1 | cAMP Inhibition | [1] |
| hmGluR3 | - | 24.3 | cAMP Inhibition | ||
| LY379268 | hmGluR2 | - | 2.69 | cAMP Inhibition | [2] |
| hmGluR3 | - | 4.48 | cAMP Inhibition | [2] | |
| DCG-IV | mGluR2 | - | 350 | - | [3] |
| mGluR3 | - | 90 | - | [3] | |
| MGS0028 | mGluR2/3 | - | - | - | [4] |
Note: Comprehensive Ki data for all compounds from a single, directly comparable study were not available in the public domain. EC50 values can vary depending on the specific assay conditions and cell system used.
In Vivo Pharmacology: Preclinical Models
The efficacy of mGluR2/3 agonists has been evaluated in various animal models relevant to psychiatric and neurological disorders. The following table summarizes key findings from independent verification studies.
| Compound | Animal Model | Key Findings | Reference |
| LY354740 | Rat Fear-Potentiated Startle | Anxiolytic-like effects. | [5] |
| Rodent Models of Schizophrenia | Attenuates phencyclidine (PCP)-induced hyperlocomotion. | [6] | |
| LY379268 | Rat Social Isolation | Reverses recognition memory deficits. | [7] |
| Mouse Models of Schizophrenia | Rescues NMDA and GABAA receptor level deficits. | [8] | |
| DCG-IV | Rat Model of Parkinson's Disease | Alleviates akinesia. | [9] |
| Rat Model of Ischemia | Neuroprotective effects on hippocampal neurons. | [10] | |
| MGS0028 | Mouse Social Isolation | Reverses hyperactivity, aggression, and prepulse inhibition deficits. | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the canonical mGluR2/3 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of reported effects. Below are representative protocols for key in vitro assays used to characterize mGluR2/3 agonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist from the receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing human mGluR2 or mGluR3.
-
Radioligand: [3H]-LY341495 (a potent mGluR2/3 antagonist).[11]
-
Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl2, 2 mM CaCl2, pH 7.0.
-
Test compounds (e.g., LY354740, LY379268) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled mGluR2/3 agonist (e.g., 10 µM DCG-IV).[12]
-
96-well microplates and a cell harvester with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes (10-20 µg protein/well) with a fixed concentration of [3H]-LY341495 (e.g., 1 nM) and varying concentrations of the test compound.[11]
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a saturating concentration of a non-radiolabeled ligand.
-
Incubate the mixture for 60 minutes at room temperature.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR2/3 upon agonist binding.
-
Materials:
-
Cell membranes from cells expressing mGluR2 or mGluR3.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test agonists at various concentrations.
-
96-well microplates and a filtration system.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes (5-20 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of the test agonist.[13]
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).[13]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[13]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the data to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy).
-
cAMP Inhibition Assay
This assay measures the ability of mGluR2/3 agonists to inhibit the production of cAMP, a key downstream signaling molecule.
-
Materials:
-
Whole cells expressing mGluR2 or mGluR3.
-
Forskolin (an adenylyl cyclase activator).
-
Test agonists at various concentrations.
-
cAMP detection kit (e.g., utilizing HTRF, AlphaScreen, or ELISA technology).
-
-
Procedure:
-
Plate cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test agonist.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value, representing the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
Conclusion
The mGluR2/3 agonists developed by Eli Lilly, particularly LY354740 and LY379268, have been extensively studied and their effects independently verified in numerous preclinical models. They serve as invaluable pharmacological tools for investigating the role of group II mGluRs in health and disease. Newer compounds, such as MGS0028, have also shown promise in preclinical studies. The choice of agonist for a particular study should be guided by its specific potency and selectivity profile, as well as its pharmacokinetic properties. The experimental protocols outlined in this guide provide a foundation for the rigorous and reproducible evaluation of these and other novel mGluR2/3 modulators.
References
- 1. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective metabotropic glutamate 2/3 receptor agonist MGS0028 reverses isolation rearing-induced abnormal behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate receptor ligands as anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY354740 Reduces Extracellular Glutamate Concentration, Inhibits Phosphorylation of Fyn/NMDARs, and Expression of PLK2/pS129 α-Synuclein in Mice Treated With Acute or Sub-Acute MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mGluR2/3 agonist LY379268 reverses post-weaning social isolation-induced recognition memory deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mGluR2/3 agonist LY379268 rescues NMDA and GABAA receptor level deficits induced in a two-hit mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsive and neuroprotective actions of a potent agonist (DCG-IV) for group II metabotropic glutamate receptors against intraventricular kainate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of group II metabotropic glutamate receptor agonist DCG-IV on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate (mGlu) receptors: characterization of binding to membranes of mGlu receptor subtype expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Effects of (±)-LY-426965 Dihydrochloride and WAY-100635
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo pharmacological properties of (±)-LY-426965 dihydrochloride and a well-characterized alternative, WAY-100635. Both compounds are selective antagonists of the serotonin 1A (5-HT1A) receptor, a key target in the modulation of mood and anxiety. This document summarizes their binding affinities, functional activities, and behavioral effects, supported by experimental data and detailed protocols to assist in experimental design and interpretation.
In Vitro Effects: Receptor Binding Affinity
The primary in vitro measure of a compound's potency at a specific receptor is its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.
(±)-LY-426965 has been identified as a potent 5-HT1A receptor antagonist. While specific quantitative data is not widely available in publicly accessible literature, its pharmacological profile suggests a high affinity for this receptor.
WAY-100635 is a extensively studied 5-HT1A antagonist with well-documented binding characteristics. It exhibits high affinity for the 5-HT1A receptor, with Ki and IC50 values in the low nanomolar range.
Table 1: In Vitro Receptor Binding Affinity of this compound and WAY-100635
| Compound | Target Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | 5-HT1A | Data not available | Data not available | Data not available | Data not available | |
| WAY-100635 | 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | - | 1.35 | [1] |
| WAY-100635 | 5-HT1A | [³H]WAY-100635 | Rat Hippocampal Membranes | 0.087 (K𝘥) | - | [2] |
| WAY-100635 | 5-HT1A | - | HEK293 cells | 0.39 | 0.91 | [3] |
In Vivo Effects: Anxiolytic Activity
The anxiolytic (anti-anxiety) potential of 5-HT1A antagonists is often evaluated in preclinical models such as the elevated plus maze (EPM) and the light/dark box test. These tests are based on the natural aversion of rodents to open, brightly lit spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the EPM or the light compartment of the light/dark box.
While preclinical studies suggest that (±)-LY-426965 is a promising agent for conditions associated with serotonin dysregulation, specific in vivo data from anxiety models is not detailed in the available literature.
WAY-100635 has demonstrated anxiolytic-like effects in various animal models.
Table 2: In Vivo Anxiolytic Effects of WAY-100635
| Animal Model | Species | Doses Administered (mg/kg) | Route | Observed Effects | Reference |
| Light/Dark Box | Mouse | Not specified | Not specified | Anxiolytic-like effects | [4] |
| Elevated Plus Maze | Mouse | 0.01 - 1.0 | s.c. | No significant effect on anxiety-related behaviors | [5] |
| Figure-Eight Maze (Predator-induced fear) | Marmoset Monkey | 0.2, 0.4, 0.8 | i.p. | Dose-dependent reversal of fear-induced avoidance | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical workflow for an in vitro receptor binding assay.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: In Vitro Receptor Binding Assay Workflow.
Experimental Protocols
In Vitro Receptor Binding Assay (Competition Assay)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates of rat hippocampus or membranes from cell lines (e.g., HEK293) stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compounds: this compound, WAY-100635.
-
Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand [³H]8-OH-DPAT (close to its Kd), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the non-labeled control ligand.
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]
-
In Vivo Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms and two closed arms of equal size.
-
The apparatus is typically made of a non-reflective material.
-
A video camera is mounted above the maze to record the animal's behavior.
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound (this compound or WAY-100635) or vehicle via the desired route (e.g., intraperitoneally, subcutaneously) at a specified time before the test (e.g., 30 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Exploration: Allow the animal to freely explore the maze for a 5-minute session.
-
Data Collection: Record the following parameters using the video tracking software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in open arms / (Time in open arms + Time in closed arms)] x 100.
-
Calculate the percentage of entries into the open arms: (% Open Arm Entries) = [Number of open arm entries / (Number of open arm entries + Number of closed arm entries)] x 100.
-
An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.[9]
-
-
Cleaning: Thoroughly clean the maze between each animal to remove any olfactory cues.
References
- 1. researchgate.net [researchgate.net]
- 2. kirj.ee [kirj.ee]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of effect of the 5-HT(1A) receptor antagonist WAY-100635 on murine agonistic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effects of the selective 5-HT1A receptor antagonist WAY 100635 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (±)-LY-426965 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling of (±)-LY-426965 dihydrochloride, ensuring the well-being of laboratory personnel and the integrity of research. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), this guide outlines best practices for handling, storage, and disposal to foster a culture of safety and precision.
Risk Assessment and Hazard Identification
Before handling this compound, a thorough risk assessment is crucial. Although not classified as hazardous, it is prudent to treat all new or unfully characterized substances with a high degree of caution.
Key Considerations:
-
Physical Form: Solid powder.
-
Route of Exposure: Potential for inhalation of dust, skin contact, and eye contact.
-
Toxicological Data: The toxicological properties have not been thoroughly investigated.
A Safety Data Sheet (SDS) from the supplier should always be consulted. The SDS for this compound from Cayman Chemical indicates no specific hazards. However, adopting a cautious approach is a cornerstone of good laboratory practice.
Personal Protective Equipment (PPE)
Even in the absence of a formal hazard classification, the use of standard laboratory PPE is mandatory to minimize exposure and prevent contamination.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Generally not required if handled in a well-ventilated area or a chemical fume hood. | Use a NIOSH-approved respirator if there is a risk of generating and inhaling dust. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Handling Procedures and Operational Plan
Adherence to a strict operational plan ensures both safety and the quality of experimental results.
Workflow for Handling this compound:
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocols:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne powder.
-
Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
Ensure the solvent is compatible with the compound.
-
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Follow the storage temperature recommendations provided by the supplier.
Disposal Plan: While this compound is not classified as hazardous, it is recommended to dispose of it as chemical waste. Do not dispose of it in the regular trash or down the drain.
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | Collect in a labeled, sealed container and dispose of through your institution's chemical waste management program. |
| Contaminated Labware | Dispose of items such as gloves, weigh boats, and pipette tips in a designated chemical waste container. |
| Solutions of the Compound | Collect in a properly labeled, sealed waste container for liquid chemical waste. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected as chemical waste. The empty, rinsed container can then be disposed of in the regular trash. |
Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for chemical waste disposal. Clean the spill area with a damp cloth and decontaminate the surface. For large spills, contact your EHS department. |
By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring a safe and productive research environment. This proactive approach to safety builds a foundation of trust and reliability in all laboratory operations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
